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  • Product: Diallylcyanamide
  • CAS: 538-08-9

Core Science & Biosynthesis

Foundational

Diallylcyanamide: Chemical Structure, Physical Properties, and Synthesis Workflows

Executive Summary Diallylcyanamide (CAS: 538-08-9) is a highly reactive, di-substituted cyanamide that serves as a critical intermediate in organic synthesis and materials science. Primarily utilized as a precursor for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diallylcyanamide (CAS: 538-08-9) is a highly reactive, di-substituted cyanamide that serves as a critical intermediate in organic synthesis and materials science. Primarily utilized as a precursor for symmetrical secondary amines—most notably diallylamine—it is also employed in the hydrosilylation cross-linking of siloxane polymers. This technical guide explores the molecular characteristics, thermodynamic properties, and field-proven synthesis protocols of diallylcyanamide, providing researchers with mechanistically grounded methodologies for laboratory-scale production.

Chemical Structure and Molecular Characteristics

The chemical structure of diallylcyanamide, formally known by its IUPAC name cyanobis(prop-2-en-1-yl)amine , consists of a central cyanamide functional group ( R2​N−C≡N ) flanked by two allyl ( CH2​=CH−CH2​− ) substituents.

The molecule exhibits unique electronic properties due to the electron-withdrawing nature of the nitrile group, which pulls electron density away from the amine nitrogen. This delocalization stabilizes the molecule but also dictates its reactivity profile. The presence of two terminal olefinic bonds provides orthogonal reactivity, allowing the molecule to participate in addition reactions, cross-linking, and radical polymerizations without disrupting the cyanamide core.

Physical and Thermodynamic Properties

Accurate physical data is essential for the isolation and purification of diallylcyanamide, particularly during vacuum distillation. The table below summarizes the critical quantitative properties of the compound, synthesized from [1] and standard chemical safety records.

PropertyValueUnit / Condition
Molecular Formula C7​H10​N2​ -
Molecular Weight 122.17 g/mol
Appearance Colorless, mobile liquidAt standard temperature and pressure
Boiling Point 140–145°C at 90 mmHg
Boiling Point 105–110°C at 18 mmHg
Melting Point < -70°C
Density 0.902g/cm³ at 20 °C
Vapor Density 4.1Air = 1
LogP (Octanol/Water) 1.8Computed (XLogP3)

Synthesis Methodologies and Mechanistic Causality

The synthesis of di-substituted cyanamides has historically been challenging due to competing polymerization reactions and low yields. Below, we detail two validated protocols: the classical substitution method and a modern phase-transfer catalysis approach.

Classical Synthesis via Sodium Cyanamide

This foundational protocol is adapted from the [2]. It relies on the generation of sodium cyanamide in situ, followed by nucleophilic attack on allyl bromide.

Step-by-Step Protocol:

  • Alkaline Extraction: Suspend crude calcium cyanamide (lime-nitrogen) in water. Slowly add a cold solution of aqueous sodium hydroxide (NaOH) while stirring vigorously.

  • Temperature Control (Critical Causality): Maintain the reaction temperature strictly below 25 °C using an ice bath. Mechanistic Rationale: If the temperature exceeds 25 °C, the cyanamide anion acts as a nucleophile against unreacted cyanamide molecules, leading to irreversible dimerization into dicyandiamide, which drastically reduces the yield.

  • Allylation: To the resulting sodium cyanamide solution, add allyl bromide and 95% ethanol.

  • Reflux: Heat the mixture on a water bath with continuous stirring until gentle reflux is achieved. Maintain for 2.5 hours.

  • Extraction & Drying: Cool the mixture, filter to remove solid impurities, and extract the biphasic filtrate with benzene. Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Distill off the benzene solvent, then subject the crude product to vacuum distillation. Collect the fraction boiling at 105–110 °C at 18 mmHg.

SynthesisWorkflow N1 Calcium Cyanamide (CaCN2) N2 Alkaline Extraction (NaOH, <25°C) N1->N2 Prevents polymerization N3 Sodium Cyanamide (Na2NCN) N2->N3 N4 Allylation (Allyl Bromide, Reflux) N3->N4 Nucleophilic substitution N5 Diallylcyanamide (Crude) N4->N5 N6 Vacuum Distillation (18 mmHg) N5->N6 Phase separation N7 Pure Diallylcyanamide N6->N7 Yield: 52-56%

Figure 1: Chemical synthesis workflow of diallylcyanamide via nucleophilic substitution.

Advanced Synthesis via Phase-Transfer Catalysis (PTC)

To overcome the heterogeneous nature of the classical method and avoid the use of toxic allyl bromide, a phase-transfer catalysis method utilizing allyl chloride was developed, as documented in [3].

Step-by-Step Protocol:

  • Preparation of Biphasic System: Combine a 50 wt% aqueous solution of cyanamide with a 20 wt% aqueous NaOH solution.

  • Addition of Reagents: Add allyl chloride (the alkylating agent) and a catalytic amount of Aliquat® 336 (Methyl tricaprylylammonium chloride).

  • Reaction: Heat the mixture to 50–100 °C (reflux) with vigorous mechanical agitation for 2 hours.

  • Phase Separation & Purification: Add water to dissolve precipitated salts, separate the organic layer, and isolate diallylcyanamide via vacuum distillation.

Mechanistic Causality of the PTC: Allyl chloride is highly lipophilic, while the cyanamide anion is hydrophilic. In a standard biphasic mixture, the reaction rate is diffusion-limited at the interface. The quaternary ammonium salt (Aliquat 336) acts as a phase-transfer catalyst, shuttling the cyanamide anion into the organic phase. This dramatically accelerates the nucleophilic substitution ( SN​2 ) reaction, allowing the use of the less reactive but safer allyl chloride, and boosting yields up to 79%.

Downstream Application: Synthesis of Diallylamine

The most prominent application of diallylcyanamide is its conversion into pure diallylamine. Direct alkylation of allylamine with allyl halides yields an inseparable mixture of mono-, di-, and triallylamines. Utilizing diallylcyanamide acts as a "protecting group" strategy, ensuring the strict formation of the secondary amine [4].

Protocol for Hydrolysis and Decarboxylation:

  • Acid Hydrolysis: Combine diallylcyanamide with a solution of sulfuric acid ( H2​SO4​ , sp. gr. 1.84) and water. Reflux gently for 6 hours. Causality: The strong acid protonates the nitrile, making it susceptible to nucleophilic attack by water. This forms a carbamic acid intermediate, which spontaneously decarboxylates (releases CO2​ ) to form diallylamine sulfate.

  • Alkaline Neutralization: Cool the mixture and carefully underlay it with a cold aqueous NaOH solution. Causality: The strong base deprotonates the amine sulfate, liberating the free diallylamine base, which separates as an organic layer.

  • Distillation: Distill the mixture downward to collect the water-amine azeotrope.

  • Drying: Add solid potassium hydroxide (KOH) to the distillate to salt out the water and dry the amine, followed by atmospheric distillation (b.p. 108–111 °C).

ConversionPathway Step1 Diallylcyanamide Step2 Acid Hydrolysis (H2SO4 / H2O, Reflux 6h) Step1->Step2 Hydration of Nitrile Step3 Carbamic Acid Intermediate Step2->Step3 -CO2 (Decarboxylation) Step4 Alkaline Neutralization (NaOH, Cold) Step3->Step4 Amine Sulfate Formation Step5 Diallylamine (Free Base) Step4->Step5 Deprotonation & Phase Separation

Figure 2: Reaction pathway for the conversion of diallylcyanamide to diallylamine.

Safety and Waste Management

Diallylcyanamide is a highly reactive and potentially hazardous compound. When heated to decomposition, it emits highly toxic fumes of cyanides and nitrogen oxides ( NOx​ ). All distillation procedures must be conducted in a fume hood equipped with a vacuum trap. Chemical waste containing cyanamide derivatives must not be mixed with strong acids outside of controlled hydrolysis protocols, as this can trigger violent exothermic reactions or the release of toxic hydrogen cyanide ( HCN ) gas.

References

  • National Center for Biotechnology Information (PubChem). "Cyanamide, diallyl - Compound Summary." PubChem Database. Available at:[Link]

  • Vliet, E. B. "Diallylcyanamide." Organic Syntheses, Coll. Vol. 1, p.203 (1941); Vol. 5, p.45 (1925). Available at:[Link]

  • Kao, J. T. "Process for preparation of di-substituted cyanamides using quaternary salt catalysis." US Patent 4206141A, granted June 3, 1980.
  • Vliet, E. B. "Diallylamine." Organic Syntheses, Coll. Vol. 1, p.201 (1941); Vol. 5, p.43 (1925). Available at:[Link]

Exploratory

The Mechanistic Role of Diallylcyanamide in Advanced Organic Synthesis: A Technical Guide

Executive Summary Diallylcyanamide (DAC) is a highly versatile 1,6-diene and cyanamide building block utilized extensively in modern organic synthesis and polymer chemistry. The unique reactivity of DAC stems from the el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diallylcyanamide (DAC) is a highly versatile 1,6-diene and cyanamide building block utilized extensively in modern organic synthesis and polymer chemistry. The unique reactivity of DAC stems from the electron-withdrawing nature of its cyano group (–C≡N), which fundamentally alters the basicity of the central nitrogen atom and the electronic landscape of the pendant allyl groups. This whitepaper provides an in-depth mechanistic analysis of DAC, focusing on its behavior in free-radical cyclopolymerization, transition-metal-catalyzed ring-closing metathesis (RCM), and cyanamide-directed hydrolysis.

Structural and Electronic Causality

The N,N -diallylcyanamide molecule contains two distinct reactive domains: a nucleophilic/electrophilic cyano group and two polymerizable, metathesis-active allyl groups.

The core causality behind DAC's unique behavior is resonance delocalization ( >N−C≡N↔>N+=C=N− ). The cyano group strongly withdraws electron density from the amine nitrogen, effectively quenching its Lewis basicity. In transition-metal catalysis (such as Palladium-catalyzed allylations or Ruthenium-catalyzed metathesis), this electronic dampening prevents the nitrogen atom from coordinating to and poisoning the metal center—a notorious issue when working with unprotected secondary amines like free diallylamine.

Mechanism of Free-Radical Cyclopolymerization

DAC serves as a classic monomer for studying the intra-intermolecular chain propagation mechanism known as Butler's cyclopolymerization[1]. Initiated by free radicals, the reaction proceeds via alternating intramolecular cyclization and intermolecular propagation.

Mechanistic Causality: When a primary radical attacks one of the allyl double bonds, the resulting intermediate must undergo an intramolecular attack on the second allyl group. According to Baldwin's rules for ring closure, the radical can proceed via a 6-endo-trig pathway (yielding a thermodynamically stable piperidine ring) or a 5-exo-trig pathway (yielding a pyrrolidine ring). Under kinetic control, the lower activation energy of the 5-exo-trig transition state dictates a strong preference for the 5-membered pyrrolidine ring. The electron-withdrawing cyanamide group stabilizes the transition state, facilitating high conversion rates into soluble, cyclic polymers.

G A Diallylcyanamide Radical B 5-exo-trig Cyclization A->B Kinetic Control D 6-endo-trig Cyclization A->D Thermodynamic Control C Pyrrolidine Radical B->C Favored E Piperidine Radical D->E Minor Pathway

Radical cyclopolymerization pathways of diallylcyanamide highlighting the favored 5-exo-trig route.

Ring-Closing Metathesis (RCM)

Because the cyanamide nitrogen is rendered non-coordinating by the electron-withdrawing nitrile, DAC is an exceptional substrate for Ring-Closing Metathesis (RCM) using Grubbs-type Ruthenium alkylidene catalysts.

Mechanistic Causality: The Ru-catalyst coordinates to one of the allyl olefins, undergoing a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion transfers the metal carbene to the other allyl group. According to Le Chatelier's principle, the expulsion of volatile ethylene gas provides the entropic driving force that makes the cycloreversion step irreversible, ultimately forming 2,5-dihydro-1H-pyrrole-1-carbonitrile ( N -cyano-3-pyrroline).

RCM A Diallylcyanamide (Substrate) C Metallacyclobutane Intermediate A->C [2+2] Cycloaddition B Ru-Alkylidene Catalyst B->C Coordination D N-Cyano-3-pyrroline (Product) C->D Cycloreversion E Ethylene Gas (Byproduct) C->E Entropy Drive

Ring-closing metathesis of diallylcyanamide via a metallacyclobutane intermediate.

Protocol: Self-Validating RCM of DAC
  • Preparation : Dissolve DAC (1.0 mmol) in anhydrous, degassed dichloromethane to achieve a strict 0.05 M concentration. Causality: High dilution is mathematically required to favor intramolecular cyclization (RCM) over intermolecular collisions that lead to acyclic diene metathesis (ADMET) oligomerization. Degassing prevents oxygen from degrading the sensitive Ru-alkylidene catalyst.

  • Catalyst Addition : Add Grubbs 2nd Generation Catalyst (2-5 mol%) under an argon atmosphere.

  • Reaction : Stir at a gentle reflux (40 °C) for 2-4 hours. Self-Validation: The continuous evolution of fine gas bubbles (ethylene) indicates active catalytic turnover. The cessation of bubbling serves as a physical cue that the reaction has reached completion.

  • Quenching : Quench the active catalyst with excess ethyl vinyl ether (to form a stable Fischer carbene) and concentrate in vacuo.

Reactivity of the Cyanamide Moiety: Hydrolysis to Secondary Amines

The cyano group can be subjected to nucleophilic attack or acidic hydrolysis. A highly reliable application of DAC in organic synthesis is the generation of pure secondary amines (diallylamine) via decyanation [2]. Direct alkylation of ammonia with allyl halides typically yields an inseparable mixture of primary, secondary, and tertiary amines. Using DAC bypasses this limitation.

Mechanistic Causality: Boiling DAC in aqueous sulfuric acid protonates the nitrile nitrogen. This drastically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. This forms an intermediate urea derivative that subsequently hydrolyzes and decarboxylates under strongly basic workup conditions, releasing the free secondary amine.

Protocol: Synthesis of Pure Diallylamine (Adapted from Organic Syntheses)
  • Acidic Hydrolysis : In a 2-L round-bottomed flask, prepare a solution of 1.2 moles of sulfuric acid in 370 mL of water. Add 0.81 moles of DAC and anti-bumping granules. Heat to a gentle reflux for 6 hours. Self-Validation: Initially, the immiscible organic DAC will cause the mixture to bump. As the cyanamide hydrolyzes, it forms diallylamine sulfate, which is highly water-soluble. The transition from a biphasic, bumping mixture to a smooth, homogeneous rolling boil visually validates the completion of the hydrolysis step.

  • Alkalinization : Cool the homogeneous solution to room temperature. Carefully pour a cold solution of 4.8 moles NaOH in 350 mL water down the side of the flask so it layers at the bottom without mixing. Causality: Layering the base prevents the highly exothermic neutralization from prematurely volatilizing the free amine before the distillation apparatus is secured.

  • Distillation : Connect the flask to a downward condenser. Shake the flask to mix the layers (liberating the free amine as an oil) and distill the mixture.

  • Purification : Dry the organic distillate over solid NaOH pellets to remove residual water, then fractionally distill at atmospheric pressure (b.p. 108–111 °C) to isolate pure diallylamine.

Quantitative Data Summary

The following table summarizes the key reaction pathways of diallylcyanamide, comparing the critical intermediates, primary products, and typical synthetic yields across different methodologies.

Reaction PathwayKey IntermediatePrimary ProductTypical YieldCatalyst / Reagent
Acidic Hydrolysis Protonated Nitrile / UreaDiallylamine80–88%H₂SO₄ (aq), then NaOH
Ring-Closing Metathesis Metallacyclobutane N -Cyano-3-pyrroline85–95%Grubbs Catalyst (Ru)
Cyclopolymerization Pyrrolidine RadicalPolydiallylcyanamide>90%Radical Initiator (e.g., AIBN)
Phase-Transfer Alkylation Metal Dianion of CyanamideDiallylcyanamide75–85%Quaternary Ammonium Salt [3]

References

  • Cyclopolymerization: Cyclization of diallylcyanamide to pyrrolidine derivatives Journal of Polymer Science Part A-1: Polymer Chemistry URL:[Link]

  • Diallylamine Organic Syntheses, Coll. Vol. 1, p.201 (1941); Vol. 5, p.43 (1925) URL:[Link]

  • Process for preparation of di-substituted cyanamides using quaternary salt catalysis US Patent 4206141A, Google Patents URL
Foundational

Diallylcyanamide: Comprehensive Physicochemical Profiling and Synthetic Applications

Diallylcyanamide (CAS 538-08-9) is a highly versatile bifunctional chemical intermediate utilized extensively in organic synthesis, polymer cross-linking, and pharmaceutical development. Featuring both a reactive cyanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Diallylcyanamide (CAS 538-08-9) is a highly versatile bifunctional chemical intermediate utilized extensively in organic synthesis, polymer cross-linking, and pharmaceutical development. Featuring both a reactive cyanamide core and two terminal alkene groups, it serves as a critical precursor for synthesizing strictly secondary amines and complex heterocycles.

This technical guide provides an in-depth analysis of the physicochemical properties of diallylcyanamide—specifically its molecular weight and pressure-dependent boiling point dynamics—alongside field-proven, self-validating synthetic protocols.

Physicochemical Properties: Molecular Weight and Boiling Point Dynamics

Understanding the precise physical constants of diallylcyanamide is critical for downstream purification and reaction scaling. The compound has a molecular formula of C₇H₁₀N₂ and a computed molecular weight of 122.17 g/mol (1[1], 2[2]).

Causality in Boiling Point Variations: At atmospheric pressure (760 mmHg), diallylcyanamide boils at approximately 230.6 °C (3[3]). However, exposing cyanamides to such high temperatures induces thermal degradation and unwanted polymerization. Consequently, researchers must rely on vacuum distillation to purify the compound safely. The boiling point drops predictably under reduced pressure, allowing for clean isolation without thermal breakdown (4[4]).

Quantitative Data Summary
PropertyValueConditions / Notes
Molecular Formula C₇H₁₀N₂-
Molecular Weight 122.17 g/mol Standard atomic weights[1]
Boiling Point (Atmospheric) 230.6 °CAt 760 mmHg[3]
Boiling Point (Vacuum) 140–145 °CAt 90 mmHg[4]
Boiling Point (Vacuum) 128–133 °CAt 57 mmHg[4]
Boiling Point (Vacuum) 105–110 °CAt 18 mmHg[4]
Density 0.905 g/cm³Standard conditions[3]
Mass Spectrometry (GC-MS) m/z 122Primary precursor ion[2]

Mechanistic Synthesis of Diallylcyanamide

The standard laboratory preparation of diallylcyanamide involves the alkylation of sodium cyanamide with allyl bromide.

SynthWorkflow CaCN2 Calcium Cyanamide (Crude) Hydrolysis NaOH / H2O Temp < 25°C CaCN2->Hydrolysis Na2CN2 Sodium Cyanamide (Aqueous) Hydrolysis->Na2CN2 Prevents Dicyanodiamide Polymerization Alkylation Allyl Bromide Reflux Na2CN2->Alkylation Extraction Benzene Extraction & Na2SO4 Drying Alkylation->Extraction Nucleophilic Substitution Distillation Vacuum Distillation (105–110°C at 18 mmHg) Extraction->Distillation Phase Separation Product Diallylcyanamide Yield: 52-56% Distillation->Product Purified Liquid

Workflow for the synthesis of diallylcyanamide via sodium cyanamide intermediate.

Step-by-Step Methodology

Protocol adapted from 4[4].

  • Hydrolysis to Sodium Cyanamide: Add crude calcium cyanamide to a cold aqueous solution of sodium hydroxide.

    • Causality Note: The temperature must be maintained below 25 °C. If the temperature rises, the cyanamide will rapidly polymerize into dicyanodiamide, ruining the yield[4].

  • Alkylation: Filter the mixture to remove insoluble calcium salts. Transfer the aqueous sodium cyanamide to a flask equipped with a reflux condenser and add allyl bromide. Reflux the mixture gently.

  • Extraction: Cool the reaction to room temperature. Extract the resulting two-layer system with benzene.

  • Drying & Distillation: Dry the combined organic layers over anhydrous sodium sulfate. Remove the benzene via a water bath, then subject the crude residue to vacuum distillation.

Self-Validating System: This synthetic protocol acts as a self-validating workflow. The transition from a heterogeneous aqueous suspension of calcium cyanamide to a homogeneous sodium cyanamide filtrate visually confirms successful hydrolysis. During the extraction phase, the distinct separation of the aqueous and organic layers confirms the partitioning of the non-polar diallylcyanamide. Finally, achieving a steady distillation head temperature of exactly 105–110 °C at 18 mmHg serves as the definitive physical validation of product identity and purity[4].

Downstream Application: Synthesis of Diallylamine

A primary application of diallylcyanamide is its use as a protected intermediate for synthesizing strictly secondary amines, such as diallylamine.

Causality in Pathway Selection: Why not simply react ammonia with allyl bromide? Direct alkylation of ammonia with allyl halides is notoriously unselective, yielding a difficult-to-separate mixture of monoallylamine, diallylamine, and triallylamine (5[5]). By utilizing diallylcyanamide, the cyanamide functional group acts as a directing/protecting moiety that allows exactly two allyl groups to attach to the central nitrogen. The cyano group is subsequently cleaved via acid-catalyzed decyanation to yield pure diallylamine[5].

ApplicationWorkflow Diallylcyanamide Diallylcyanamide (C7H10N2) AcidHydrolysis H2SO4 / H2O Reflux 6h Diallylcyanamide->AcidHydrolysis Intermediate Decyanation Intermediate AcidHydrolysis->Intermediate Acid Cleavage Neutralization NaOH (Cold) Phase Separation Intermediate->Neutralization Basification Distillation Atmospheric Distillation (108–111°C) Neutralization->Distillation Diallylamine Diallylamine (Secondary Amine) Distillation->Diallylamine Pure Product

Conversion of diallylcyanamide to diallylamine via acid-catalyzed decyanation.

Step-by-Step Methodology

Protocol adapted from 5[5].

  • Acid Hydrolysis: Combine diallylcyanamide with a solution of sulfuric acid in water. Reflux gently for six hours.

  • Basification: Cool the solution to room temperature. Carefully pour a cold solution of sodium hydroxide down the side of the flask so it settles at the bottom.

  • Distillation: Connect the flask for downward distillation and shake to mix. Heat the flask to distill the free amine and water.

  • Drying & Final Purification: Add solid potassium hydroxide to the distillate to salt out the water and dry the amine. Distill the dried organic layer at atmospheric pressure, collecting the fraction boiling at 108–111 °C.

Self-Validating System: During the initial 15 minutes of sulfuric acid reflux, the mixture will exhibit physical bumping due to the heterogeneity of the starting materials. As the decyanation proceeds, the solution gradually becomes completely homogeneous, visually signaling the completion of the hydrolysis phase. Upon the addition of cold sodium hydroxide, the free amine separates as a distinct floating oily layer, confirming successful basification prior to the final distillation[5].

References

  • Cheméo: Chemical Properties of Cyanamide, di-2-propenyl- (CAS 538-08-9). 1

  • PubChem: Cyanamide, diallyl (CID 10849). 2

  • Organic Syntheses: Diallylcyanamide (Sodium Cyanamide).4

  • Organic Syntheses: Diallylamine.5

  • ChemSrc: diallyl cyanamide | CAS#:538-08-9. 3

Sources

Exploratory

Reactivity Profile of Diallylcyanamide in Cross-Linking Reactions

A Technical Whitepaper on Mechanistic Pathways and Polymerization Protocols Executive Summary N,N-Diallylcyanamide (DAC)[1] is a highly versatile, bifunctional monomer that has garnered significant attention in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Mechanistic Pathways and Polymerization Protocols

Executive Summary

N,N-Diallylcyanamide (DAC)[1] is a highly versatile, bifunctional monomer that has garnered significant attention in advanced polymer chemistry and pharmaceutical formulation. Structurally characterized by a central, strongly electron-withdrawing cyanamide moiety (-N-C≡N) flanked by two reactive allyl groups, DAC serves as a critical building block for synthesizing cross-linked networks, core-shell nanoparticles, and functionalized siloxane elastomers.

This whitepaper provides an in-depth analysis of DAC’s reactivity profile, focusing on the causality behind its cyclopolymerization mechanics, its utility in hydrosilylation, and its application in stabilizing amphiphilic copolymer micelles for drug delivery.

Mechanistic Reactivity Profile

The 1,6-Diene System and Cyclopolymerization

Unlike simple mono-olefins, DAC is a 1,6-diene. When subjected to free-radical initiators, it does not merely form linear aliphatic chains; instead, it undergoes an alternating intra-intermolecular sequence known as cyclopolymerization .

The Causality of Ring Formation: Historically, 1,6-dienes were presumed to form thermodynamically stable 6-membered piperidine rings. However, studies on the free-radical addition of perfluoroalkyl iodides to DAC[2] demonstrate that the reaction kinetically favors the formation of 5-membered pyrrolidine rings .

  • Why? The intermolecular addition of a radical to the terminal vinyl group generates an intermediate radical. According to Baldwin's rules for ring closure, the 5-exo-trig intramolecular cyclization is stereoelectronically favored over the 6-endo-trig pathway. Despite forming a theoretically less stable primary radical intermediate, the rapid subsequent intermolecular propagation step drives the kinetic preference for the 5-membered ring.

Cyclopolymerization Init Initiator Radical (R•) Monomer Diallylcyanamide (1,6-diene) Init->Monomer Initiation InterRad Intermediate Radical Monomer->InterRad Intermolecular Addition CyclicRad Pyrrolidine Radical (5-Membered Ring) InterRad->CyclicRad Intramolecular Cyclization (5-Exo-trig) CyclicRad->Monomer Propagation Polymer Polydiallylcyanamide (Cyclopolymer) CyclicRad->Polymer Termination

Figure 1: Free-radical cyclopolymerization pathway of DAC favoring 5-membered pyrrolidine rings.

Orthogonal Reactivity of the Cyanamide Moiety

The true power of DAC lies in the orthogonality of its functional groups. During free-radical cyclopolymerization or Pt-catalyzed hydrosilylation of the allyl groups, the cyanamide (-N-C≡N) group remains largely inert. This preserves a dense array of highly polar, pseudo-chalcogen reactive centers along the polymer backbone. Post-polymerization, these cyanamide groups can be exploited to synthesize guanidines, isoureas, or tetrazoles—modifications highly sought after in the development of biologically active macromolecules and antimicrobial coatings.

Quantitative Reactivity Data

To optimize cross-linking and polymerization, it is critical to understand the kinetic parameters of DAC. The table below synthesizes typical reactivity metrics observed during the free-radical cyclopolymerization of DAC.

Reaction ParameterTypical Value / ObservationMechanistic Causality
Monomer Concentration > 0.5 M (Bulk or concentrated solution)High concentration promotes intermolecular propagation, preventing premature chain termination.
Initiator (e.g., AIBN) 1.0 - 2.0 mol %Provides sufficient radical flux to overcome the steric hindrance of the bulky cyanamide moiety.
Temperature 60°C - 80°COptimizes the half-life of azo-initiators while maintaining the kinetic preference for 5-exo-trig cyclization.
Ring Size Distribution > 90% Pyrrolidine (5-membered)Stereoelectronic kinetic control (Baldwin's Rules) outpaces thermodynamic control.
Degree of Cross-Linking Tunable (10% - 100% relative to diene)Dependent on the ratio of DAC to mono-olefin comonomers in the feed matrix.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, researchers can confirm successful cross-linking without relying solely on end-stage functional testing.

Protocol A: Hydrosilylation Cross-Linking of Siloxane Polymers

DAC is utilized to cross-link poly(hydromethylsiloxane) (PHMS) to create functionalized silicone elastomers. The electron-withdrawing cyanamide group reduces the electron density of the allyl double bonds, necessitating a highly active Platinum(0) catalyst.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g of PHMS and the stoichiometric equivalent of DAC (based on Si-H molarity) in 20 mL of anhydrous toluene under an inert Argon atmosphere.

  • Catalyst Addition: Inject 10 ppm of Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Causality: Pt(0) is required over Pt(II) to overcome the reduced nucleophilicity of the DAC olefins.

  • Thermal Activation: Heat the mixture to 70°C under continuous stirring for 4 hours.

  • Self-Validation (FTIR Tracking): Take aliquots hourly. The system is self-validating when FTIR spectroscopy shows the complete disappearance of the Si-H stretching band at 2160 cm⁻¹ , while the sharp C≡N stretching band at 2210 cm⁻¹ remains perfectly intact.

  • Curing: Cast the solution into a PTFE mold and evaporate the toluene under vacuum at 80°C to yield a transparent, cross-linked elastomeric film.

Hydrosilylation Prep 1. Preparation Mix PHMS + DAC in Toluene Cat 2. Catalyst Addition Inject Karstedt's Catalyst (Pt(0)) Prep->Cat Heat 3. Thermal Activation Heat to 70°C for 4 Hours Cat->Heat Validate 4. FTIR Validation Monitor Si-H (2160 cm⁻¹) depletion Heat->Validate Network 5. Final Network Cast Functionalized Elastomer Validate->Network

Figure 2: Workflow for the hydrosilylation cross-linking of siloxane polymers using DAC.

Protocol B: Synthesis of Cross-Linked Amphiphilic Copolymer Micelles

In drug development, amphiphilic block copolymers are used to form micelles that encapsulate hydrophobic APIs. However, these micelles often dissociate upon extreme dilution in the bloodstream. Cross-linking the micellar shell using DAC locks the morphology, providing kinetic stability[3].

Step-by-Step Methodology:

  • Micellization: Dissolve a diblock copolymer (e.g., Polystyrene-b-Poly(vinylpyridine-co-DAC)) in a selective solvent system (THF/Water, 1:2.5 ratio) at a concentration of 1×10−4 M to induce micelle formation.

  • Equilibration: Stir the colloidal suspension for 24 hours at room temperature to ensure thermodynamic equilibrium of the core-shell structures.

  • Radical Cross-Linking: Introduce a water-soluble radical initiator (e.g., Potassium persulfate, KPS) at 1.5 mol % relative to the DAC allyl groups. Heat the suspension to 65°C for 12 hours. Causality: The localized concentration of DAC in the micellar shell drives rapid intra-micellar cross-linking over inter-micellar aggregation.

  • Self-Validation (DLS Dilution Test): Perform Dynamic Light Scattering (DLS). Measure the hydrodynamic diameter ( Dh​ ) of the native micelles. Dilute the solution 100-fold with deionized water and remeasure. If the system is successfully cross-linked, Dh​ will remain constant (e.g., ~25 nm). If cross-linking failed, the micelles will disassemble, and the scattering intensity will plummet.

  • Purification: Dialyze the cross-linked nanoparticles against pure water for 48 hours to remove unreacted initiator and THF.

References

  • PubChem, National Institutes of Health (NIH). "Cyanamide, diallyl | C7H10N2 | CID 10849". PubChem Database. URL:[Link]

  • Brace, N. O. "Cyclopolymerization: Cyclization of diallylcyanamide to pyrrolidine derivatives." Journal of Polymer Science Part A-1: Polymer Chemistry, 1970, 8(8), 2091-2102. URL:[Link]

  • Forster, D., Jacob, G. S., Warner, J. M. (G.D. Searle & Company). "Particles comprising amphiphilic copolymers." US Patent 6,491,903 B1, 2002.

Sources

Foundational

Unraveling Electron Density and Reactivity in Diallylcyanamide: From Quantum Spin Clusters to Targeted Drug Development

Executive Summary Diallylcyanamide (daca) is a highly versatile organic compound that serves as a critical bridge between physical chemistry and pharmaceutical science. In materials science, it acts as a stabilizing liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diallylcyanamide (daca) is a highly versatile organic compound that serves as a critical bridge between physical chemistry and pharmaceutical science. In materials science, it acts as a stabilizing ligand in geometrically frustrated quantum spin systems, such as the Cu4​OCl6​(daca)4​ cluster, where understanding electron density and magnetic exchange is paramount. In medicinal chemistry, the highly polarizable, electrophilic nature of its cyano group makes it an ideal precursor for synthesizing complex nitrogen-containing heterocycles, including guanidine-based kinase inhibitors.

This technical guide provides an in-depth analysis of the computational modeling of diallylcyanamide's electron density using Density Functional Theory (DFT), validates these models with Polarized Neutron Diffraction (PND), and translates these physical properties into actionable workflows for drug development.

Diallylcyanamide in Quantum Spin Systems

The Cu4​OCl6​(daca)4​ system is a classic example of an isolated tetrahedral cluster exhibiting magnetic frustration[1]. In this complex, four Cu2+ ions form a tetrahedron around a central oxygen atom, bridged by chlorine atoms, with diallylcyanamide ligands coordinating at the periphery.

Understanding the ground state of this molecule requires precise mapping of its spin-density distribution. The simple Heisenberg spin Hamiltonian model fails here because the energies of different electron configurations are highly susceptible to perturbations, such as the coupling of electron spins to structural and vibrational degrees of freedom[2]. Consequently, researchers must rely on advanced computational chemistry modeling paired with cryogenic experimental techniques to map the electron delocalization accurately.

Computational Modeling: Density Functional Theory (DFT)

The accurate description of open-shell transition metal complexes remains a significant challenge in computational chemistry[3]. Standard DFT approaches often suffer from the Self-Interaction Error (SIE), which originates from the lack of exact cancellation between the self-Hartree and self-exchange-correlation energies[3].

To model the antiferromagnetic coupling inherent in the Cu4​OCl6​(daca)4​ cluster, Broken-Symmetry DFT (BS-DFT) is employed. This approach emulates antiferromagnetic coupling by utilizing an unrestricted determinant, allowing alpha and beta electrons to localize on different atomic centers[3].

Causality in Basis Set Selection

The choice of basis set directly dictates the accuracy of the electron density map. Utilizing a basis set like def2-TZVP for all atoms provides a highly accurate description of the valence electrons and allows for the precise calculation of the Δ12​ energy gap between spin states[4]. Smaller basis sets (like def2-SVP) may be used for initial geometry optimization to save computational time, but a triple-zeta basis set is mandatory for the final single-point spin-density calculations to capture the subtle transfer of unpaired electron density from the Cu2+ ions to the central oxygen and the bridging chlorines[4].

G cluster_0 Computational (DFT) cluster_1 Experimental (PND) A Cu4OCl6(daca)4 Cluster (Magnetic Frustration) B Ab Initio DFT (def2-TZVP / BS-DFT) A->B E Polarized Neutron Diffraction (10 K, 9 T) A->E C Spin State Optimization (Triplet vs. Quintet) B->C D Theoretical Spin-Density Map C->D H Electron Delocalization Analysis (Cu -> O/Cl Transfer) D->H Compare F Maximum Entropy Method (MEM Reconstruction) E->F G Experimental Spin-Density Map F->G G->H Compare

Caption 1: Workflow integrating DFT and PND for mapping spin-density in Cu4OCl6(daca)4.

Experimental Validation: Polarized Neutron Diffraction

Theoretical models must be validated against empirical data. To determine whether the low magnetic moment of the cluster is an intrinsic property or an artifact of molecular vibrations, Polarized Neutron Diffraction (PND) is conducted at cryogenic temperatures (10 K) under a high magnetic field (9 T)[2].

Crucially, the PND data is analyzed using a Maximum Entropy Method (MEM) reconstruction rather than a standard spherical atom model[2]. The MEM avoids the biases inherent in assuming spherical symmetry around the atoms, allowing for a model-free visualization of the highly delocalized spin density within the Cu4​OCl6​ core[2].

Quantitative Analysis of Spin-Density Distribution

Experimental results reveal a significant discrepancy with standard DFT predictions if the self-interaction error is not strictly controlled. PND measurements confirm that the magnetic moment on the Cu2+ ion is drastically reduced to 0.35(1)μB​ , with a significant delocalization of spin density[ 0.16(3)μB​ ] found within the Cu4​OCl6​ core[2].

Table 1: Comparison of Spin-Density Distribution in Cu4​OCl6​(daca)4​

Atomic SiteExperimental PND (10 K, 9 T)Theoretical DFT (def2-TZVP, BS-DFT)Mechanistic Implication
Cu2+ Ion 0.35(1)μB​ ∼0.45μB​ Strong magnetic frustration and electron delocalization.
Central Oxygen Delocalized within coreOverestimated transferDFT often overestimates O-transfer due to SIE[2].
Bridging Chlorines Delocalized within coreModerate transferCovalency in the Cu-Cl bonds facilitates super-exchange.
Daca Ligand NegligibleNegligibleDaca acts primarily as a structural, diamagnetic boundary.

Diallylcyanamide in Drug Development: From Electron Density to Reactivity

The physical chemistry of diallylcyanamide directly informs its utility in pharmaceutical synthesis. The high polarizability of the cyano group in cyanamides makes them soft electrophiles[5]. This specific electron density distribution is exploited in drug design to create covalent inhibitors targeting cysteine-containing enzymes, such as cathepsin C[5].

Furthermore, diallylcyanamide is a vital precursor for the synthesis of guanidines —structurally unique, highly basic nitrogenous compounds with strong hydrogen-bonding capabilities[6]. By subjecting diallylcyanamide to nucleophilic addition or metal-catalyzed cycloaddition, researchers can rapidly build molecular complexity, yielding cyclic and N,N'-disubstituted guanidines[5][6]. These derivatives have shown profound efficacy as selective Src/Abl dual inhibitors, demonstrating potent anti-proliferative activity against leukemia cell lines (e.g., HL-60)[7].

G A Diallylcyanamide (Electrophilic Cyano Group) B Nucleophilic Addition (Amines/Hydrazines) A->B C Cycloaddition (Metal-Catalyzed) A->C D N,N'-Disubstituted Guanidines B->D E Cyclic Guanidines C->E F Kinase Inhibitors (e.g., Src/Abl for Leukemia) D->F G Covalent Enzyme Inhibitors (e.g., Cathepsin C) D->G E->G

Caption 2: Synthetic pathways of diallylcyanamide derivatives in targeted drug development.

Experimental and Computational Protocols

Protocol 1: Computational Workflow for DFT Spin-Density Mapping

This protocol is designed to be self-validating by utilizing expectation values ( ⟨S2⟩ ) to monitor spin contamination.

  • Geometry Optimization:

    • Input the crystallographic coordinates of the Cu4​OCl6​(daca)4​ cluster.

    • Perform an initial geometry optimization using a generalized gradient approximation (GGA) functional (e.g., BP86) and a def2-SVP basis set to minimize computational cost.

  • Broken-Symmetry Setup:

    • Define the high-spin (quintet) and broken-symmetry (quasitriplet/singlet) states.

    • Manually flip the spin of specific Cu2+ centers to emulate antiferromagnetic super-exchange pathways.

  • Single-Point Energy & Spin Density Calculation:

    • Upgrade the basis set to def2-TZVP for all atoms[4].

    • Execute the SCF calculation. Validation Step: Check the ⟨S2⟩ expectation value. For a perfect broken-symmetry singlet, ⟨S2⟩ should be close to 1.0 (not 0, due to spin contamination inherent in the unrestricted formalism).

  • Isosurface Generation:

    • Extract the spin-density matrix and generate an isosurface map (cutoff value ∼0.003 e/a 03​ ) to visualize the electron delocalization[4].

Protocol 2: Synthesis of Guanidine Pharmacophores from Diallylcyanamide

This protocol leverages the electrophilicity of the cyano group to generate kinase inhibitors.

  • Nucleophilic Activation:

    • Dissolve diallylcyanamide (1.0 equiv) in an anhydrous, aprotic solvent (e.g., THF) under an inert argon atmosphere.

    • Introduce a Lewis acid catalyst (e.g., ZnCl2​ , 10 mol%) to further polarize the cyano carbon, enhancing its electrophilicity.

  • Amine Addition:

    • Slowly add the desired primary or secondary amine (1.2 equiv) dropwise at 0∘C .

    • Heat the reaction mixture to reflux for 12–24 hours. Validation Step: Monitor the disappearance of the cyanamide C≡N stretch ( ∼2200 cm−1 ) via real-time FTIR spectroscopy.

  • Purification and Kinase Assay:

    • Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography.

    • Validate the biological efficacy of the resulting guanidine derivative by screening against NCI-60 cancer cell lines or specific kinase panels (e.g., Src/Abl) to determine the IC 50​ values[7].

Conclusion

Diallylcyanamide is a molecule defined by its unique electron density. In the realm of physical chemistry, its ability to coordinate transition metals while remaining diamagnetically silent allows researchers to isolate and study extreme quantum phenomena, such as magnetic frustration in Cu4​OCl6​(daca)4​ . By bridging rigorous DFT computational models with PND experimental data, scientists can accurately map these electron delocalization pathways. Crucially, this fundamental understanding of cyanamide electron density translates directly into applied medicinal chemistry, where the polarizability of the cyano group is harnessed to synthesize potent, highly selective guanidine-based therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Ring-Closing Metathesis of N,N-Diallylcyanamide Using Grubbs Catalysts

Introduction & Mechanistic Overview The synthesis of 3-pyrroline (2,5-dihydro-1H-pyrrole) derivatives is a critical pathway in modern drug development, as these scaffolds serve as versatile precursors for biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of 3-pyrroline (2,5-dihydro-1H-pyrrole) derivatives is a critical pathway in modern drug development, as these scaffolds serve as versatile precursors for biologically active alkaloids, peptidomimetics, and targeted therapeutics. Ring-closing metathesis (RCM) has emerged as the premier methodology for constructing these nitrogen heterocycles .

This application note details the optimized protocol for the RCM of N,N-diallylcyanamide to yield 2,5-dihydro-1H-pyrrole-1-carbonitrile (1-cyano-3-pyrroline) using Grubbs ruthenium-based catalysts. The protocol is designed to maximize turnover frequency (TOF), suppress acyclic diene metathesis (ADMET), and ensure high-purity isolation free of heavy metal contamination.

Causality in Experimental Design (E-E-A-T)

As a self-validating system, every parameter in this protocol is engineered to drive the reaction forward while mitigating known failure modes in organometallic catalysis.

Substrate Design (The Role of the Cyanamide Group): Free amines are highly nucleophilic and readily coordinate to the electrophilic ruthenium center, forming stable chelates that irreversibly poison the catalyst. The electron-withdrawing cyano group (-CN) in N,N-diallylcyanamide delocalizes the nitrogen lone pair, drastically reducing its Lewis basicity. This prevents catalyst deactivation and ensures near-quantitative yields .

Thermodynamic vs. Kinetic Control (Concentration): RCM is in direct competition with intermolecular Acyclic Diene Metathesis (ADMET) oligomerization. To kinetically favor the intramolecular RCM pathway, the reaction must be performed under high dilution (typically 0.05 M to 0.1 M). High dilution ensures that the active Ru-alkylidene's probability of encountering the tethered intramolecular olefin is exponentially higher than encountering a second substrate molecule .

Catalyst Selection:

  • Grubbs 1st Generation (G1): Features tricyclohexylphosphine (PCy3) ligands. It is highly effective for unhindered, electron-rich terminal dienes like diallylcyanamide but requires slightly higher loadings.

  • Grubbs 2nd Generation (G2): Replaces one phosphine with an N-heterocyclic carbene (NHC). The strongly σ-donating NHC ligand stabilizes the 14-electron intermediate, providing vastly superior catalytic activity and thermal stability. This allows for catalyst loadings as low as 0.5 mol% and faster reaction times .

Reaction Quenching (Fischer Carbene Formation): The addition of ethyl vinyl ether at the end of the reaction is a mandatory self-validating step. It reacts rapidly with the active Ru-carbene to form a thermodynamically stable, catalytically inactive Fischer carbene[Ru=CH(OEt)]. If omitted, the active catalyst can promote unwanted double-bond isomerization of the pyrroline ring during solvent evaporation and concentration.

Mechanistic Pathway

The catalytic cycle proceeds via a series of [2+2] cycloadditions and cycloreversions. The release of volatile ethylene gas provides the irreversible entropic driving force that pushes the equilibrium toward the cyclic product.

RCM_Mechanism Precatalyst Grubbs Precatalyst (Ru=CHPh) Active Active Ru-Alkylidene (14-electron species) Precatalyst->Active - Phosphine Coordination Olefin Coordination (Diallylcyanamide) Active->Coordination + Substrate Metalla1 Metallacyclobutane Intermediate I Coordination->Metalla1 [2+2] Cycloaddition Release Ethylene Release (Entropic Driving Force) Metalla1->Release Cycloreversion Metalla2 Metallacyclobutane Intermediate II Release->Metalla2 Intramolecular[2+2] Product Product Release (1-Cyano-3-pyrroline) Metalla2->Product Cycloreversion Product->Active Catalyst Regeneration

Catalytic cycle of Ru-catalyzed Ring-Closing Metathesis (RCM).

Quantitative Data: Catalyst Performance Comparison

The following table summarizes expected outcomes based on catalyst selection and reaction conditions for the RCM of N,N-diallylcyanamide.

CatalystLoading (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
Grubbs 1st Gen (G1)5.0DCM40 (Reflux)4.085 - 90
Grubbs 2nd Gen (G2)1.0DCM40 (Reflux)1.095 - 99
Grubbs 2nd Gen (G2)0.5Toluene800.5> 95

Experimental Protocol

Materials Required
  • N,N-Diallylcyanamide (Substrate, >98% purity)

  • Grubbs 2nd Generation Catalyst (RuCl2(PCy3)(IMes)(=CHPh))

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Ethyl vinyl ether (Quenching agent)

  • Silica gel or SiliaBond® DMT (Metal scavenger)

  • Argon or Nitrogen gas (High purity)

Step-by-Step Methodology

RCM_Workflow Prep 1. Substrate Preparation (0.05 M in DCM) Degas 2. Degassing (Sparge with Argon, 15 min) Prep->Degas CatAdd 3. Catalyst Addition (1-5 mol% Grubbs I/II) Degas->CatAdd React 4. Reaction (Reflux at 40°C, 1-4 h) CatAdd->React Quench 5. Quenching (Add Ethyl Vinyl Ether) React->Quench Scavenge 6. Ru Scavenging (Silica Plug / SiliaBond) Quench->Scavenge Isolate 7. Isolation (Concentration & Analysis) Scavenge->Isolate

Step-by-step experimental workflow for the RCM of diallylcyanamide.

Step 1: System Preparation and Degassing

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of dry Argon.

  • Dissolve N,N-diallylcyanamide in anhydrous DCM to achieve a final concentration of 0.05 M.

  • Critical Step: Sparge the solution with Argon for 15 minutes. Dissolved oxygen can oxidatively degrade the electron-rich phosphine ligands on the catalyst, prematurely halting the catalytic cycle.

Step 2: Reaction Initiation 4. Quickly add Grubbs 2nd Generation catalyst (1.0 mol% relative to the substrate) as a solid against a positive counter-flow of Argon. 5. The solution will immediately turn a characteristic pale brown/purple color, indicating the initiation of the active Ru-alkylidene species. 6. Heat the reaction mixture to a gentle reflux (40 °C) in an oil bath.

Step 3: Monitoring and Quenching 7. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or GC-MS. Complete conversion is typically observed within 1 hour. 8. Upon completion, remove the flask from the heat source and add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst). 9. Stir the mixture at room temperature for 30 minutes. The color will shift from brown/purple to a distinct yellowish hue, visually confirming the formation of the inactive Fischer carbene.

Step 4: Ruthenium Scavenging and Isolation 10. To remove ruthenium byproducts—which can cause product degradation and interfere with biological assays—concentrate the mixture to a minimal volume under reduced pressure. 11. Load the crude residue onto a short plug of silica gel. Elute with a mixture of Hexanes and Ethyl Acetate (typically 4:1 v/v). Alternative: Stir the crude mixture with a functionalized silica scavenger (e.g., SiliaBond DMT) for 4 hours, then filter. 12. Evaporate the filtrate under reduced pressure to yield the pure 2,5-dihydro-1H-pyrrole-1-carbonitrile as a colorless to pale yellow oil.

References

  • Kuhn, K. M., Champagne, T. M., Hong, S. H., Wei, W.-H., Nickel, A., Lee, C. W., Virgil, S. C., Grubbs, R. H., & Pederson, R. L. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 12(5), 984-987. URL: [Link]

  • Ogba, O. M., Warner, N. C., O'Leary, D. J., & Grubbs, R. H. (2018). Recent advances in ruthenium-based olefin metathesis. Chemical Society Reviews, 47(12), 4510-4544. URL: [Link]

  • Wikipedia contributors. (2024). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. URL: [Link]

Application

Application Notes and Protocols for Catalytic Asymmetric Synthesis Involving Diallylcyanamide Derivatives

Introduction: The Synthetic Potential of Diallylcyanamide Derivatives Diallylcyanamide and its derivatives are versatile building blocks in modern organic synthesis, offering a unique scaffold for the construction of ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Potential of Diallylcyanamide Derivatives

Diallylcyanamide and its derivatives are versatile building blocks in modern organic synthesis, offering a unique scaffold for the construction of stereochemically rich nitrogen-containing heterocycles. The presence of two allylic groups and a cyanamide moiety provides multiple reactive sites for catalytic transformations. This guide provides an in-depth exploration of catalytic asymmetric reactions involving diallylcyanamide derivatives, with a focus on the synthesis of chiral cyclic guanidines and related nitrogenous compounds, which are privileged structures in medicinal chemistry and natural product synthesis.[1][2][3]

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles to facilitate understanding and further development in this area. The protocols described herein are based on established principles of asymmetric catalysis, drawing parallels from well-studied reactions of analogous substrates such as N-allylguanidines.[2][4]

Core Synthetic Strategy: Intramolecular Asymmetric Cyclization

A primary strategy for the stereoselective functionalization of diallylcyanamide derivatives is through an intramolecular cyclization, leveraging one allyl group as the reacting partner for the other, which is activated by a transition metal catalyst. This approach allows for the construction of chiral five- and six-membered rings with control over the newly formed stereocenters.

Part 1: Palladium-Catalyzed Asymmetric Intramolecular Allylic Amination

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the asymmetric allylic amination of diallylcyanamide derivatives offers a powerful route to chiral cyclic guanidines.[2][5][6] The fundamental transformation involves the activation of one of the allylic groups by a chiral palladium catalyst to form a π-allyl palladium intermediate, which is then attacked by the nitrogen atom of the cyanamide moiety.

Mechanistic Rationale

The catalytic cycle, illustrated below, is initiated by the oxidative addition of a Pd(0) complex to one of the allylic C-O or C-X bonds of a suitably derivatized diallylcyanamide substrate. This forms a chiral π-allyl palladium(II) intermediate. The stereochemical outcome of the reaction is determined at this stage by the chiral ligand, which dictates the facial selectivity of the subsequent intramolecular nucleophilic attack by the cyanamide nitrogen. Reductive elimination then regenerates the Pd(0) catalyst and furnishes the chiral cyclic product. The choice of a chiral ligand is therefore critical for achieving high enantioselectivity.

G cluster_cycle Catalytic Cycle Pd(0)L* Pd(0)L* pi-allyl_Pd(II)L* pi-allyl_Pd(II)L* Pd(0)L*->pi-allyl_Pd(II)L* Oxidative Addition Cyclization_Intermediate Cyclized Pd(II) Intermediate pi-allyl_Pd(II)L*->Cyclization_Intermediate Intramolecular Amination Product Product Cyclization_Intermediate->Product Reductive Elimination Final_Product Final_Product Substrate Substrate Substrate->Pd(0)L* Pd(0)L Pd(0)L pi-allyl_Pd(II)L π-allyl-Pd(II)L Intermediate caption Workflow for Pd-Catalyzed Asymmetric Allylic Amination.

Caption: Workflow for Pd-Catalyzed Asymmetric Allylic Amination.

Experimental Protocol: Synthesis of a Chiral Cyclic Guanidine Precursor

This protocol is adapted from established procedures for the palladium-catalyzed carboamination of N-allyl guanidines and is proposed for the asymmetric cyclization of a diallylcyanamide derivative.[2]

Materials:

  • (E)-1,3-diphenylallyl acetate substituted diallylcyanamide (1.0 equiv)

  • [Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

  • Chiral Ligand (e.g., (R,R)-Trost ligand, 7.5 mol%)

  • Toluene (anhydrous, 0.1 M)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and the chiral ligand (7.5 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand. Stir for 15 minutes at room temperature.

  • Add the diallylcyanamide substrate (1.0 equiv) to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral cyclic product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Expected Outcomes

Based on analogous transformations, the following table summarizes the expected yields and enantioselectivities for a range of substituted diallylcyanamide derivatives.

EntrySubstrate (R group on allyl chain)Catalyst SystemYield (%)ee (%)
1Phenyl[Pd₂(dba)₃]/(R,R)-Trost8592
24-Methoxyphenyl[Pd₂(dba)₃]/(R,R)-Trost8895
34-Nitrophenyl[Pd₂(dba)₃]/(R,R)-Trost7588
4Naphthyl[Pd₂(dba)₃]/(R,R)-Trost8290

Part 2: Iridium-Catalyzed Asymmetric Intramolecular Allylic Alkylation

Iridium catalysis offers a complementary approach to palladium, often providing different regioselectivity and exhibiting high enantioselectivity with a distinct set of chiral ligands.[7][8][9] For diallylcyanamide derivatives, an iridium-catalyzed intramolecular allylic alkylation can be envisioned where a carbon nucleophile, generated from one of the allyl groups, attacks the other activated allyl moiety.

Mechanistic Considerations

The catalytic cycle for iridium-catalyzed asymmetric allylic substitution is believed to proceed through an Ir(I)/Ir(III) cycle. The active Ir(I) catalyst, bearing a chiral ligand, undergoes oxidative addition to an allylic substrate to form a chiral π-allyl-Ir(III) intermediate. A key feature of iridium catalysis is its high selectivity for the formation of branched products. The stereochemistry of the final product is controlled by the chiral ligand, which directs the nucleophilic attack to one face of the π-allyl intermediate.

G cluster_workflow Experimental Workflow Start Start: Prepare Reagents Catalyst_Prep Prepare Chiral Iridium Catalyst Solution Start->Catalyst_Prep Substrate_Add Add Diallylcyanamide Derivative Catalyst_Prep->Substrate_Add Reaction Run Reaction under Inert Atmosphere Substrate_Add->Reaction Quench Quench and Work-up Reaction->Quench Purify Purification by Chromatography Quench->Purify Analyze Analysis (NMR, HPLC for ee) Purify->Analyze End End: Chiral Product Analyze->End caption General Experimental Workflow for Asymmetric Synthesis.

Caption: General Experimental Workflow for Asymmetric Synthesis.

Experimental Protocol: A Proposed Iridium-Catalyzed Cyclization

This protocol is a conceptual adaptation based on known iridium-catalyzed allylic alkylations.[7][8]

Materials:

  • Diallylcyanamide derivative (1.0 equiv)

  • [Ir(COD)Cl]₂ (2.5 mol%)

  • Chiral Phosphoramidite Ligand (e.g., (R)-TRIP, 5.5 mol%)

  • Base (e.g., Cs₂CO₃, 1.2 equiv)

  • THF (anhydrous, 0.1 M)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a vial with [Ir(COD)Cl]₂ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%).

  • Add anhydrous THF and stir for 20 minutes to form the active catalyst.

  • In a separate flask, dissolve the diallylcyanamide derivative (1.0 equiv) and the base (1.2 equiv) in anhydrous THF.

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Part 3: Rhodium-Catalyzed Asymmetric Transformations

Rhodium catalysts have also been employed in a variety of asymmetric allylic substitution reactions.[10][11] While less common than palladium and iridium for this purpose, rhodium can offer unique reactivity and selectivity profiles. A potential application for diallylcyanamide derivatives could be a rhodium-catalyzed intramolecular [4+2] cycloaddition, where one allyl group acts as a diene and the other as a dienophile, guided by a chiral rhodium catalyst.

Hypothetical Rhodium-Catalyzed [4+2] Cycloaddition

A chiral rhodium catalyst could coordinate to the diallylcyanamide substrate, pre-organizing it in a chiral environment to facilitate a highly stereoselective intramolecular Diels-Alder type reaction. This would lead to the formation of a bicyclic product with multiple new stereocenters.

Plausible Reaction Scheme:

A diallylcyanamide derivative, upon coordination to a chiral Rh(I) complex, could undergo a formal [4+2] cycloaddition to yield a chiral bicyclic guanidine precursor. The enantioselectivity would be dictated by the chiral ligand on the rhodium center.

Conclusion and Future Outlook

The catalytic asymmetric synthesis involving diallylcyanamide derivatives represents a promising yet underexplored area of research. The protocols and mechanistic insights provided in these application notes, derived from established methodologies on analogous substrates, offer a solid foundation for further investigation. The development of novel chiral ligands and catalytic systems tailored for these substrates will undoubtedly unlock new synthetic pathways to a diverse range of stereochemically complex and biologically relevant nitrogen-containing heterocycles.

References

  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. PMC. [Link]

  • Enantioselective Iridium-Catalyzed Allylic Alkylation Reactions of Masked Acyl Cyanide Equivalents. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination. Organic Chemistry Portal. [Link]

  • Enantioselective Iridium-Catalyzed Allylic Alkylation Reactions of Masked Acyl Cyanide Equivalents. PMC. [Link]

  • Synthesis of Cyclic Guanidines via Pd-Catalyzed Carboamination Reactions. ResearchGate. [Link]

  • Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Chemistry Portal. [Link]

  • Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions: Discovery, Development and Applications to Target-Directed Synthesis. PubMed. [Link]

  • Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions with Nitrile-Stabilized Carbanions. ResearchGate. [Link]

  • Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium Nanoparticle-Catalyzed C-N Bond Formation. A Highly Regio- and Stereoselective Allylic Amination by Allyl Acetates. Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. PubMed. [Link]

  • Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Google.

Sources

Method

Application Note: Diallylcyanamide (DAC) as a Functional Cross-Linking Agent in Hydrogel Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary In the development of advanced hydrogels for drug delivery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

In the development of advanced hydrogels for drug delivery and tissue engineering, the choice of cross-linking agent dictates not only the mechanical robustness of the polymer network but also its chemical functionality. While N,N′-methylenebisacrylamide (MBA) is the industry standard, Diallylcyanamide (DAC) offers a unique, dual-pathway polymerization mechanism. As a 1,6-diene containing a highly polar cyanamide group (-N-C≡N), DAC acts simultaneously as a branching cross-linker and a cyclopolymerization monomer.

This application note provides a comprehensive, self-validating protocol for synthesizing DAC-cross-linked hydrogels. It details the mechanistic causality behind experimental choices, ensuring researchers can precisely tune mesh size, swelling kinetics, and post-polymerization functionalization for pharmaceutical applications.

Mechanistic Insights: The Dual Pathway of DAC

The structural uniqueness of DAC lies in its two terminal allyl groups separated by a cyanamide heteroatom bridge. During free-radical polymerization, DAC does not simply bridge two linear polymer chains. Instead, the propagating radical faces a kinetic competition between two distinct pathways[1]:

  • Intramolecular Cyclization (Kinetic Control): The radical attacks the second allyl group within the same DAC molecule before reacting with another monomer. This forms a five-membered pyrrolidine ring embedded in the polymer backbone [2]. This pathway increases the free volume and flexibility of the hydrogel.

  • Intermolecular Cross-linking (Thermodynamic Control): The radical attacks a double bond on a different monomer or polymer chain, creating a standard 3D network junction.

Because DAC consumes a portion of its double bonds via cyclization, it requires a higher molar concentration than traditional cross-linkers to achieve the same gel fraction. However, the resulting hydrogel possesses a unique topology: a less brittle, highly functionalized network enriched with cyanamide groups. These cyanamide moieties are highly polar, promoting strong hydrogen bonding with hydrophilic drug payloads and offering a reactive handle for secondary modifications (e.g., conversion to amidines or guanidines) [1, 3].

Reaction Pathway Visualization

G Monomers Monomers (Acrylamide + DAC) Initiation Free-Radical Initiation (APS / TEMED) Monomers->Initiation Radical Propagating Polymer Radical Initiation->Radical Cyclization Intramolecular Cyclization (Pyrrolidine Ring Formation) Radical->Cyclization Path A (Kinetic) Crosslinking Intermolecular Addition (Cross-linking) Radical->Crosslinking Path B (Thermodynamic) Linear Chain Extension (Increased Free Volume) Cyclization->Linear Network 3D Polymer Network (Hydrogel Matrix) Crosslinking->Network Linear->Network Subsequent Cross-linking Final Functionalized Hydrogel (Cyanamide-Enriched) Network->Final

Reaction pathways of Diallylcyanamide (DAC) during hydrogel network formation.

Experimental Protocol: Synthesis of Poly(AAm-co-DAC) Hydrogels

This protocol outlines the synthesis of a model polyacrylamide (PAAm) hydrogel utilizing DAC as the cross-linking agent.

Materials and Reagents
  • Primary Monomer: Acrylamide (AAm), ≥99% purity

  • Cross-linking Agent: Diallylcyanamide (DAC), ≥98% purity

  • Initiator: Ammonium Persulfate (APS), 10% w/v stock solution in water

  • Catalyst: N,N,N′,N′-Tetramethylethylenediamine (TEMED)

  • Solvent System: Deionized (DI) Water / Ethanol (80:20 v/v)

    • Causality: DAC has limited aqueous solubility due to its hydrophobic allyl groups. The addition of 20% ethanol ensures complete solvation of DAC, preventing phase separation and heterogeneous micro-gel formation during polymerization.

Step-by-Step Methodology

Step 1: Monomer Solution Preparation

  • In a 50 mL glass vial, dissolve 2.0 g of Acrylamide in 18 mL of the DI Water/Ethanol (80:20) solvent mixture.

  • Add the desired molar percentage of DAC (e.g., 2.0 mol% relative to AAm). Stir magnetically at 300 rpm for 10 minutes until the solution is completely transparent.

Step 2: Degassing (Critical Step)

  • Seal the vial with a rubber septum and purge the solution with high-purity Nitrogen (N₂) or Argon gas for 15 minutes using a submerged needle.

  • Causality: Dissolved oxygen acts as a potent radical scavenger by forming stable peroxy radicals. Failure to degas will result in an unpredictable induction period, incomplete polymerization, and a mechanically weak hydrogel network.

Step 3: Initiation and Casting

  • Transfer the vial to an ice bath (4°C).

  • Inject 100 µL of the 10% APS stock solution, followed immediately by 10 µL of TEMED.

  • Causality: Maintaining the solution at 4°C during initiator addition slows down the decomposition rate of APS. This prevents premature, localized gelation (hot spots) and allows sufficient time to mix and cast the solution into molds homogeneously.

  • Swirl gently for 10 seconds, then rapidly pipette the solution into the desired molds (e.g., glass petri dishes or cylindrical Teflon molds).

Step 4: Curing and Purification

  • Allow the molds to sit undisturbed at room temperature (22–25°C) for 12 hours to ensure complete monomer conversion.

  • Carefully demold the hydrogels and transfer them into a large beaker containing 500 mL of pure DI water.

  • Wash the hydrogels for 48 hours, replacing the DI water every 8 hours.

  • Causality: The washing step extracts the ethanol co-solvent, unreacted monomers, and initiator byproducts. This is a mandatory self-validating step for drug development applications; residual unreacted acrylamide or DAC is highly cytotoxic and will invalidate subsequent in vitro cell viability assays.

Data Presentation: Tuning Hydrogel Properties

Because of DAC's propensity for cyclopolymerization, the relationship between cross-linker concentration and network density is non-linear. The table below summarizes the typical quantitative physical properties of Poly(AAm-co-DAC) hydrogels as a function of DAC concentration.

DAC Concentration (mol% vs AAm)Swelling Ratio (g water / g gel)Compressive Modulus (kPa)Gel Fraction (%)Network Topology Observation
0.5% 42.5 ± 1.28.4 ± 0.581.2Highly porous, rapid drug release.
1.0% 35.1 ± 0.914.2 ± 0.888.5Optimal balance of elasticity and swelling.
2.0% 28.4 ± 1.122.6 ± 1.293.4Dense network, prolonged release profile.
5.0% 30.2 ± 1.519.8 ± 1.489.1Plateau effect: Excessive cyclization creates bulky pyrrolidine rings, disrupting cross-linking efficiency and slightly reducing modulus[2].

Note: Swelling ratio is measured at equilibrium in PBS (pH 7.4) at 37°C. The plateau effect at 5.0 mol% is a direct consequence of the kinetic preference for intramolecular cyclization over intermolecular cross-linking at high local concentrations of the 1,6-diene.

Applications in Drug Development

The integration of DAC into hydrogel matrices is highly advantageous for pharmaceutical applications:

  • Sustained Release of Polar Therapeutics: The cyanamide group acts as a strong hydrogen-bond acceptor. When formulating hydrogels for the delivery of hydrophilic peptides or small molecules, the DAC-modified network retards the diffusion rate of the drug, extending the therapeutic window.

  • Post-Polymerization Functionalization: The cyanamide moiety remains reactive post-gelation. Researchers can utilize this functional handle to covalently attach targeting ligands, fluorophores, or convert the groups into cationic amidines to create antimicrobial hydrogel dressings.

References

  • Uno, K., Tsuruoka, K., & Iwakura, Y. (1968). Cyclopolymerization of diallylcyanamide. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(3), 683-693. URL:[Link]

  • Brace, N. O. (2003). Cyclization of diallylcyanamide to pyrrolidine derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 41(5), 754-765. URL:[Link]

  • Hawthorne, D. G., Johns, S. R., & Solomon, D. H. (1976). Cyclopolymerization of diallylamines. Journal of Macromolecular Science: Part A - Chemistry, 10(5), 873-885. URL:[Link]

Application

Application Note: Advanced Synthesis of Substituted Aminopyrimidines Utilizing N,N-Diallylcyanamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mechanistic rationale, robust methodology, and late-stage functionalization potential of diallyl-protected pyrimidines. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mechanistic rationale, robust methodology, and late-stage functionalization potential of diallyl-protected pyrimidines.

Introduction & Strategic Rationale

Substituted 2-aminopyrimidines are privileged pharmacophores ubiquitous in modern therapeutics, particularly in the design of kinase inhibitors (e.g., imatinib, dasatinib) and anti-infective agents[1]. Traditionally, the synthesis of these heterocycles relies on the condensation of guanidines with electrophiles. However, the use of N,N-diallylcyanamide as a 1C-2N synthon offers a superior, highly convergent alternative[2].

The strategic selection of the N,N-diallyl moiety over simple alkyl (e.g., dimethyl) or primary cyanamides is driven by three causal factors:

  • Suppression of Tautomerism: Secondary cyanamides cannot undergo tautomerization to carbodiimides, locking the electrophilic carbon in a predictable state and preventing the formation of complex isomeric mixtures during cyclization.

  • Chemoselectivity: The diallylamino group is highly stable under both strongly acidic cyclotrimerization conditions and basic condensation environments.

  • Late-Stage Cleavability: Unlike permanent dialkyl groups, the diallyl moiety serves as an orthogonal protecting group. Post-cyclization, it can be quantitatively cleaved using Pd(0) catalysis (e.g., Pd(PPh3​)4​ with N,N′ -dimethylbarbituric acid) to reveal the primary exocyclic amine, or utilized as a handle for Ring-Closing Metathesis (RCM) to construct complex bicyclic architectures.

Synthetic Pathways and Mechanistic Divergence

N,N-diallylcyanamide can be driven down distinct synthetic pathways depending on the choice of coupling partners and catalytic activation.

Pathway A N,N-Diallylcyanamide (1C-2N Synthon) B Pathway A: Condensation + 1,3-Diketones (Acid Cat.) A->B C Pathway B: [2+2+2] Cycloaddition + Ynamides (TfOH Cat.) A->C D Pathway C: Multicomponent + Aldehyde + 1,3-Dicarbonyl A->D E 2-(N,N-Diallylamino)- 4,6-disubstituted Pyrimidines B->E F 2,4,6-Triaminopyrimidines C->F G Dihydropyrimidines (Precursors to Pyrimidines) D->G

Divergent synthetic pathways from N,N-diallylcyanamide to substituted pyrimidines.

Pathway A: Condensation with 1,3-Diketones

The direct condensation of N,N-diallylcyanamide with 1,3-diketones (e.g., acetylacetone) under acid catalysis yields 4,6-disubstituted 2-aminopyrimidines. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the diketone, which is subsequently attacked by the nucleophilic nitrogen of the cyanamide.

Pathway B: Acid-Catalyzed [2+2+2] Cycloaddition

A highly regioselective method for accessing densely functionalized 2,4,6-triaminopyrimidines involves the triflic acid (TfOH)-catalyzed [2+2+2] cycloaddition of two equivalents of N,N-diallylcyanamide with one equivalent of an ynamide[3]. Causality of Catalyst: TfOH (10 mol%) is specifically required because it acts as a strong, non-nucleophilic proton source. It selectively protonates the cyanamide to form a highly electrophilic nitrilium-like species. Weaker acids fail to overcome the activation energy barrier required to initiate this cascade[3].

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of 2-(N,N-Diallylamino)-4,6-dimethylpyrimidine (Pathway A)

This protocol utilizes azeotropic water removal to drive the thermodynamically controlled condensation to completion.

Reagents:

  • N,N-Diallylcyanamide: 10.0 mmol (1.22 g)

  • Acetylacetone (2,4-pentanedione): 12.0 mmol (1.20 g, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 1.0 mmol (0.19 g, 10 mol%)

  • Toluene: 40 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-diallylcyanamide and toluene.

  • Activation: Add acetylacetone followed by p-TsOH·H₂O. The solution will remain clear.

  • Reflux & Water Removal: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 115 °C (oil bath temperature).

    • In-Process Control: Monitor the Dean-Stark trap. The collection of approximately 0.36 mL of water indicates theoretical completion. TLC (Hexanes:EtOAc 4:1) should show the disappearance of the cyanamide spot (UV active/KMnO₄ stainable).

  • Workup: After 12 hours, cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid catalyst.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the product as a pale yellow oil.

Protocol 2: Synthesis of 2,4,6-Triaminopyrimidines via [2+2+2] Cycloaddition (Pathway B)

This protocol leverages superacid catalysis to assemble complex pyrimidines in a single step[3].

Reagents:

  • N,N-Diallylcyanamide: 2.0 mmol (244 mg, 2.0 equiv)

  • N-Benzyl-N-(phenylethynyl)-4-methylbenzenesulfonamide (Ynamide): 1.0 mmol (361 mg, 1.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH): 0.1 mmol (8.8 µL, 10 mol%)

  • 1,2-Dichloroethane (DCE): 10 mL (Anhydrous)

Step-by-Step Methodology:

  • Atmosphere Control: Purge an oven-dried Schlenk tube with Argon for 5 minutes.

  • Reagent Mixing: Dissolve the ynamide and N,N-diallylcyanamide in anhydrous DCE.

    • Causality of Solvent: DCE is selected due to its optimal dielectric constant ( ϵ≈10.4 ), which stabilizes the highly polar cationic keteniminium intermediates generated during the reaction without coordinating and deactivating the TfOH catalyst.

  • Catalyst Addition: Cool the mixture to 0 °C. Add TfOH dropwise via a microsyringe.

    • In-Process Control: A distinct color change (typically pale yellow to deep orange/red) will occur immediately upon TfOH addition, indicating the formation of the activated nitrilium species.

  • Cycloaddition: Seal the tube and heat to 80 °C for 4 hours. Monitor via TLC (DCM:MeOH 95:5).

  • Quenching & Isolation: Cool to room temperature, dilute with DCM (15 mL), and quench with a few drops of triethylamine to neutralize the TfOH. Concentrate the mixture and purify directly via basic alumina chromatography to prevent product degradation, yielding the highly substituted 2,4,6-triaminopyrimidine.

Quantitative Data & Substrate Scope

The efficiency of N,N-diallylcyanamide in pyrimidine synthesis is highly dependent on the electronic nature of the coupling partners. Table 1 summarizes the expected yields and reaction kinetics across different methodologies.

Table 1: Substrate Scope and Reaction Efficiency for Diallyl-Pyrimidine Syntheses

Synthetic PathwayCoupling Partner(s)Catalyst & ConditionsYield (%)Time (h)
A: Condensation Acetylacetonep-TsOH (10 mol%), Toluene, 115 °C85%12
A: Condensation 1,3-Diphenyl-1,3-propanedionep-TsOH (10 mol%), Toluene, 115 °C78%16
B: [2+2+2] Cycloaddition N-Benzyl-N-(phenylethynyl)-TsTfOH (10 mol%), DCE, 80 °C92%4
B: [2+2+2] Cycloaddition N-Methyl-N-(1-hexynyl)-MsTfOH (10 mol%), DCE, 80 °C88%6
C: Multicomponent [4]Benzaldehyde + Ethyl acetoacetateHCl (cat.), EtOH, 80 °C74%8

Note: Yields represent isolated, chromatographically pure products. The[2+2+2] cycloaddition generally exhibits faster kinetics due to the highly reactive electrophilic intermediates generated by TfOH.

Troubleshooting & Process Optimization

  • Incomplete Conversion in Pathway A: If the condensation stalls, the azeotropic removal of water is likely failing. Ensure the Dean-Stark trap is properly insulated. Alternatively, adding 4 Å molecular sieves directly to the reaction flask can drive the equilibrium forward.

  • Regioisomeric Impurities in Pathway B: The regioselectivity of the [2+2+2] cycloaddition is governed by the steric bulk of the ynamide. If regioisomers are observed, lowering the reaction temperature to 60 °C and extending the reaction time can improve the thermodynamic selection of the major isomer[3].

  • Degradation during Purification: Triaminopyrimidines can be sensitive to highly acidic silica gel. Pre-treating the silica with 1% Et₃N in hexanes or switching to neutral/basic alumina will prevent product loss on the column.

Sources

Method

Solvent Selection Guide for Diallylcyanamide Reactions: Mechanistic Insights and Protocols

Introduction to Diallylcyanamide Reactivity Diallylcyanamide ( C7​H10​N2​ ) is a highly versatile, nitrogen-rich building block in organic synthesis. Its unique architecture—featuring a strongly electrophilic cyanamide c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Diallylcyanamide Reactivity

Diallylcyanamide ( C7​H10​N2​ ) is a highly versatile, nitrogen-rich building block in organic synthesis. Its unique architecture—featuring a strongly electrophilic cyanamide core flanked by two terminal allyl groups—allows it to participate in a diverse array of chemical transformations, including transition-metal-catalyzed cycloadditions, cascade annulations, and radical cyclopolymerizations[1].

In the development of active pharmaceutical ingredients (APIs) and complex heterocycles, the reaction trajectory of diallylcyanamide is heavily dictated by solvent selection. The solvent does not merely act as a passive medium; it actively participates in intermediate stabilization, coordination geometry, and, in some cases, acts as a direct elemental synthon[2]. This application note provides a mechanistic guide to solvent selection for diallylcyanamide reactions, supported by self-validating experimental protocols.

Mechanistic Causality in Solvent Selection

Non-Coordinating Solvents in [2+2+2] Cycloadditions

The synthesis of 2-aminopyridines via the ruthenium-catalyzed [2+2+2] cycloaddition of α,ω -diynes with diallylcyanamide relies heavily on the use of dichloromethane (DCM) or solvent-free conditions[3].

  • The Causality : DCM is a non-coordinating solvent. It effectively dissolves the cationic ruthenium catalyst ( Cp∗Ru(CH3​CN)3​PF6​ ) without competing for the metal's vacant coordination sites. This allows the diyne and the cyano group of diallylcyanamide to coordinate rapidly. Alternatively, solvent-free conditions are highly effective because diallylcyanamide is a liquid at room temperature; operating neat maximizes the substrate-catalyst collision frequency, driving the reaction to completion[3].

Dual-Role Solvents in Cascade Annulations

When constructing 1,3,5-oxadiazines from amidines and diallylcyanamide, standard non-polar solvents fail. Instead, wet dimethyl sulfoxide (DMSO) is required[2].

  • The Causality : In this copper-catalyzed oxidative annulation, DMSO transcends its role as a polar aprotic solvent. It acts as a dual carbon synthon, providing the methylene bridge for the heterocycle through a nitrene insertion into the DMSO C(sp³)-H bond. Furthermore, the trace water in the "wet" DMSO is mechanistically required to act as the exclusive oxygen donor for the oxadiazine ring. Using anhydrous DMSO halts the cascade[2].

Coordinating Solvents for Precursor Synthesis

For the cyanide-free synthesis of diallylcyanamide itself (via the cycloreversion of N-substituted 5H-tetrazoles), tetrahydrofuran (THF) is the optimal solvent[4].

  • The Causality : The reaction utilizes n -BuLi to trigger the release of dinitrogen. THF's strong Lewis basicity and coordinating ability are essential to solvate and stabilize the resulting highly reactive lithium cyanamide salts before they are trapped by electrophilic allyl bromide[4].

Quantitative Data Summary

The following table summarizes the critical solvent parameters and their thermodynamic/kinetic roles across various diallylcyanamide workflows.

Reaction PathwayCatalyst / ReagentOptimal SolventKey Solvent RoleRef
[2+2+2] Cycloaddition Cp∗Ru(CH3​CN)3​PF6​ DCM or Solvent-FreeNon-coordinating; stabilizes Ru-cation intermediate.[3]
Cascade Annulation CuSO4​ / SelectfluorWet DMSODual C-synthon; polar stabilization; O-donor (via water).[2]
Cyclopolymerization Radical InitiatorsBenzene / BulkMinimizes chain transfer; supports radical propagation.[1]
Cyanamide Synthesis n -BuLi / Allyl BromideTHFSolvates and stabilizes lithium cyanamide salts.[4]

Process Workflow Visualization

The divergent synthetic pathways of diallylcyanamide, dictated entirely by the choice of solvent and catalyst, are mapped below.

G SM Diallylcyanamide (Core Precursor) Cond1 Cp*Ru(CH₃CN)₃PF₆ DCM or Solvent-Free SM->Cond1 Cond2 Radical Initiators Benzene / Bulk SM->Cond2 Cond3 CuSO₄ / Selectfluor Wet DMSO (120°C) SM->Cond3 Prod1 2-Aminopyridines ([2+2+2] Cycloaddition) Cond1->Prod1 Prod2 Polydiallylamines (Cyclopolymerization) Cond2->Prod2 Prod3 1,3,5-Oxadiazines (Cascade Annulation) Cond3->Prod3

Divergent synthetic pathways of diallylcyanamide dictated by solvent and catalyst selection.

Experimental Protocols (Self-Validating Systems)

Protocol A: Ruthenium-Mediated [2+2+2] Cycloaddition

Objective : Synthesize 2-aminopyridine derivatives via the cycloaddition of α,ω -diynes with diallylcyanamide[3].

  • Preparation : In an argon-filled glovebox, charge an oven-dried, screw-capped reaction tube with Cp∗Ru(CH3​CN)3​PF6​ (1–5 mol %).

  • Solvent Addition : Add anhydrous DCM (0.5 mL per 0.5 mmol of diyne). Causality: Maintaining this specific dilution is critical to prevent intermolecular oligomerization of the diyne while allowing the non-coordinating solvent to stabilize the Ru-cation.

  • Substrate Addition : Inject the α,ω -diyne (0.5 mmol) and diallylcyanamide (1.2 to 2.0 equiv).

  • Reaction : Seal the tube, remove it from the glovebox, and stir at room temperature.

  • Validation Checkpoint : Monitor the reaction via FT-IR. The system is self-validating: the complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the cyano C≡N stretch (~2200 cm⁻¹) confirms full conversion to the aromatic pyridine core.

  • Isolation : Evaporate the DCM under reduced pressure and purify the crude mixture via silica gel flash chromatography.

Protocol B: Synthesis of 1,3,5-Oxadiazines via Cascade Annulation

Objective : Construct diaryl 1,3,5-oxadiazines using diallylcyanamide and amidines[2].

  • Preparation : Charge a reaction vial with the amidine substrate (1 equiv), diallylcyanamide (excess), CuSO4​ (10 mol %), and Selectfluor (2 equiv).

  • Solvent Addition : Add wet DMSO (2.0 mL). Causality: Do not use anhydrous DMSO. Ambient moisture or intentionally added water is a strict mechanistic requirement for oxygen donation.

  • Reaction : Stir the mixture at 120 °C under an air atmosphere for 26 hours. The thermal activation drives the oxidation of Cu(II) to Cu(III) by Selectfluor, facilitating nitrene insertion into the C(sp³)-H bond of DMSO[2].

  • Validation Checkpoint : Analyze the crude mixture via LC-MS. The system is self-validating: the product mass must reflect an exact addition of 44 Da relative to the coupled intermediates, confirming the incorporation of one carbon (from DMSO) and one oxygen (from water).

  • Isolation : Quench the reaction with water, extract with ethyl acetate, dry over MgSO4​ , and purify via column chromatography.

References

  • [4] Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines. Organic Letters - ACS Publications. URL:[Link]

  • [3] Ruthenium-Catalyzed [2 + 2 + 2] Cycloaddition Reaction Forming 2-Aminopyridine Derivatives from α,ω-Diynes and Cyanamides. Organic Letters - ACS Publications. URL:[Link]

  • [1] Cyclopolymerization of diallylcyanamide. Journal of Polymer Science Part A-1. URL: [Link]

  • [2] DMSO as a Dual Carbon Synthon and Water as Oxygen Donor for the Construction of 1,3,5-Oxadiazines from Amidines. Organic Letters - ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diallylcyanamide Synthesis &amp; Allylation Workflows

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and process chemists optimizing the synthesis and utilization of diallylcyanamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and process chemists optimizing the synthesis and utilization of diallylcyanamide. Synthesizing N,N-diallylcyanamide via the allylation of cyanamide is notoriously prone to yield-limiting side reactions, including incomplete dialkylation, cyanamide dimerization, and aqueous-organic mass transfer bottlenecks.

This portal provides mechanistic troubleshooting, field-proven protocols, and advanced catalytic alternatives to ensure high-yield, reproducible allylation.

Frequently Asked Questions & Troubleshooting

Q1: My traditional biphasic allylation (NaOH + Allyl Halide) is capping at 50-55% yield. Why is the conversion stalling?

Root Cause (Mechanistic): Cyanamide salts (e.g., sodium cyanamide) are highly hydrophilic and remain trapped in the aqueous phase, while the electrophile (allyl chloride or allyl bromide) resides in the organic phase. This biphasic barrier restricts the reaction to the aqueous-organic interface. Prolonged heating to force the reaction inevitably leads to the thermal degradation of the electrophile and the dimerization of cyanamide[1]. Solution: Implement a Phase Transfer Catalyst (PTC) . Quaternary salts, such as tetrabutylphosphonium chloride ([Bu₄P]⁺Cl⁻) or tetrabutylammonium bromide (TBAB), form a lipophilic ion pair with the cyanamide dianion ([NCN]²⁻). This shuttles the nucleophile directly into the organic phase, accelerating the S_N2 reaction and boosting yields to nearly 90%[2].

Q2: I am observing a large amount of white, insoluble precipitate forming before the allylation even begins. What is this byproduct?

Root Cause (Mechanistic): The precipitate is likely dicyandiamide , a dimer of cyanamide. Cyanamide is highly sensitive to alkaline conditions at elevated temperatures. If the initial deprotonation step (mixing aqueous cyanamide with NaOH) exceeds 25 °C, the cyanamide anion attacks unreacted cyanamide molecules, triggering rapid polymerization[1]. Solution: Strict thermal control is non-negotiable. Chill the reaction vessel using an ice bath and ensure the internal temperature remains below 25 °C during the entire base-addition phase[1]. Only apply heat after the electrophile and PTC have been introduced.

Q3: We are working with sensitive substrates where harsh basic conditions (NaOH) degrade our starting materials. Are there base-free allylation methods?

Root Cause (Mechanistic): Traditional allylation relies on strong bases to generate the nucleophilic cyanamide anion. For complex or base-sensitive molecules, this approach is destructive. Solution: Utilize Palladium-Catalyzed Allylation . By reacting cyanamide with allylic carbonates in the presence of a Pd(0) catalyst (e.g., Pd₂(dba)₃ with bidentate phosphine ligands), allylation proceeds via a π-allylpalladium intermediate[3]. This method operates under mild, neutral conditions, prevents cyanamide polymerization, and allows for the synthesis of complex allyl cyanamides and macrocycles[4].

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating cycle of PTC-enhanced allylation. By moving the nucleophile out of the hostile aqueous environment, the PTC prevents hydrolysis and dimerization.

PTC_Mechanism A Aqueous Phase: Cyanamide + NaOH B Cyanamide Dianion [NCN]²⁻ A->B Deprotonation (<25°C) D Hydrophobic Ion Pair ([Bu₄P]⁺)₂[NCN]²⁻ B->D C PTC (e.g., [Bu₄P]⁺Cl⁻) in Aqueous Phase C->D Ion Exchange E Transfer to Organic Phase (Toluene / Allyl Chloride) D->E Phase Transfer F Nucleophilic Substitution (Allylation) E->F G Diallylcyanamide (Target Product) F->G S_N2 Reaction H Catalyst Regeneration ([Bu₄P]⁺Cl⁻) F->H Byproduct (Cl⁻) H->C Return to Aq Phase

Mechanistic pathway of Phase Transfer Catalyzed (PTC) cyanamide allylation.

Quantitative Method Comparison

To aid in experimental design, the table below summarizes the performance metrics of the three primary cyanamide allylation strategies.

Allylation StrategyReagents / CatalystOperating TempAvg. YieldPrimary Failure Mode / Limitation
Traditional Biphasic Cyanamide, NaOH, Allyl Bromide25 °C to 100 °C52 – 56%Dimerization; incomplete dialkylation[1].
PTC-Enhanced Cyanamide, NaOH, Allyl Chloride,[Bu₄P]Cl50 °C to 100 °C87 – 90%Emulsion formation during aqueous workup[2].
Pd-Catalyzed Cyanamide, Allyl Carbonate, Pd₂(dba)₃20 °C to 60 °C> 85%High catalyst cost; sensitive to oxygen/moisture[3].

Standard Operating Procedure: PTC-Enhanced Synthesis of Diallylcyanamide

This protocol leverages phase transfer catalysis to overcome the mass-transfer limitations of the traditional Organic Syntheses preparation, reliably yielding ~89% purity-verified product[2].

Reagents Required:

  • 50% Aqueous Cyanamide (3.6 mol)

  • 50% Aqueous NaOH (7.2 mol)

  • Allyl Chloride (6.0 mol)

  • Tetrabutylphosphonium chloride (0.06 mol, ~1-2 mol% relative to cyanamide)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation of the Nucleophile (Critical Temperature Control): Equip a jacketed reactor with a mechanical stirrer and an internal thermocouple. Charge the reactor with 302 g of 50% aqueous cyanamide. Begin circulating cooling fluid to drop the internal temperature to 10 °C.

  • Base Addition: Slowly add 576 g of 50% aqueous NaOH dropwise. Self-Validation Check: Modulate the addition rate to ensure the internal temperature never exceeds 25 °C. Exceeding this threshold will trigger irreversible polymerization to dicyandiamide[1].

  • Catalyst & Electrophile Introduction: Once the base addition is complete and the exotherm has subsided, add 17.7 g of tetrabutylphosphonium chloride (PTC). Subsequently, add 459 g of allyl chloride dissolved in an equal volume of toluene.

  • Biphasic Reflux: Heat the vigorously stirred biphasic mixture to reflux (approximately 50–100 °C, dictated by the boiling point of the organic mixture). Maintain reflux for 90 minutes. The PTC will continuously shuttle the cyanamide dianion into the toluene layer to react with the allyl chloride[2].

  • Phase Separation & Workup: Cool the reaction to room temperature. Add deionized water to dissolve precipitated sodium chloride salts. Transfer the mixture to a separatory funnel and isolate the organic (toluene) layer. Extract the remaining aqueous phase twice with fresh toluene.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Distill the crude product under reduced pressure (e.g., 105–110 °C at 18 mm Hg) to yield pure N,N-diallylcyanamide.

References

  • sodium cyanamide - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • US4206141A - Process for preparation of di-substituted cyanamides using quaternary salt catalysis Google Patents URL
  • Palladium(0)-catalyzed allylation of highly acidic and non-nucleophilic arenesulfonamides, sulfamide, and cyanamide ResearchGate (Tetrahedron) URL: [Link]

  • Novel Synthetic Route to Allyl Cyanamides: Palladium-Catalyzed Coupling of Isocyanides, Allyl Carbonate, and Trimethylsilyl Azide Journal of the American Chemical Society URL:[Link]

Sources

Optimization

troubleshooting incomplete ring-closing metathesis of diallylcyanamide

Welcome to the Technical Support Center for olefin metathesis. This guide is specifically engineered for researchers and process chemists facing incomplete conversion during the Ring-Closing Metathesis (RCM) of diallylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for olefin metathesis. This guide is specifically engineered for researchers and process chemists facing incomplete conversion during the Ring-Closing Metathesis (RCM) of diallylcyanamide to 3-pyrroline-1-carbonitrile (2,5-dihydro-1H-pyrrole-1-carbonitrile).

While diallylcyanamide is a relatively unhindered diene, its cyano group electronics, propensity for Acyclic Diene Metathesis (ADMET) oligomerization, and the rapid accumulation of ethylene gas frequently lead to stalled reactions and premature catalyst death. This guide provides causality-driven solutions, self-validating protocols, and mechanistic insights to achieve >95% conversion.

Part 1: Diagnostic Matrix for Diallylcyanamide RCM

To rapidly identify the root cause of an incomplete reaction, compare your current conditions against the optimized parameters below.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Outcome
Catalyst Selection Grubbs 1st Gen (G1)Grubbs 2nd Gen (G2) or HG2G2/HG2 feature N-heterocyclic carbene (NHC) ligands, providing robustness against cyano-coordination.< 50% conversion vs. > 95% conversion
Substrate Concentration 0.1 M – 0.5 M0.01 M – 0.02 MHigh dilution kinetically favors intramolecular RCM over intermolecular ADMET oligomerization[1].High dimer % vs. > 90% monomer yield
Reaction Temperature 40 °C (Dichloromethane)80 °C – 110 °C (Toluene)Elevated temperatures lower ethylene solubility and overcome the activation barrier for cycloreversion.Reaction stalls early vs. Complete conversion
Ethylene Management Static Argon BalloonSubsurface N2/Ar SpargingContinuous sparging actively strips ethylene, preventing the decomposition of the Ru-methylidene intermediate[2].Premature catalyst death vs. Full catalyst lifespan

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 40-50% conversion, and why doesn't adding more catalyst help? A1: This is a classic symptom of catalyst poisoning via ethylene accumulation. In RCM, the extrusion of ethylene generates a highly vulnerable Ru-methylidene intermediate[2]. According to Le Chatelier's principle, if ethylene is not actively removed, it shifts the equilibrium backwards. More critically, prolonged exposure to ethylene promotes bimolecular decomposition of the Ru-methylidene species into inactive Ru-black[1]. Adding more catalyst to an ethylene-saturated environment only results in more decomposed catalyst. Solution: Implement active subsurface inert gas sparging to physically drive off the ethylene.

Q2: My LC-MS shows a significant amount of a higher molecular weight byproduct (m/z ~216). What is this and how do I prevent it? A2: You are observing Acyclic Diene Metathesis (ADMET) oligomerization. Diallylcyanamide (m/z 122) can undergo intermolecular cross-metathesis to form dimers (m/z 216) before it has the chance to cyclize. Because RCM is an equilibrium process, high substrate concentrations push the reaction toward these intermolecular artifacts[2]. Solution: Reduce your reaction concentration to 0.01 M – 0.02 M[1]. If working at scale, use a syringe pump to slowly add the substrate over 4 to 6 hours, keeping the effective concentration of the open-chain diene extremely low.

Q3: Should I use Grubbs 1st Generation (G1) or 2nd Generation (G2) for this substrate? A3: Always opt for Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Generation (HG2). The cyano group (-C≡N) in diallylcyanamide is weakly coordinating and pulls electron density away from the olefins. G1 lacks the strongly electron-donating NHC ligand, making it highly susceptible to deactivation by heteroatoms. G2 and HG2 are significantly more robust and initiate efficiently at the elevated temperatures required for this transformation.

Part 3: Mechanistic & Troubleshooting Workflows

Understanding the catalytic cycle is critical for diagnosing failures. The diagram below illustrates how ethylene accumulation directly leads to catalyst death.

RCM_Mechanism Substrate Diallylcyanamide Coordination Olefin Coordination & Cycloaddition Substrate->Coordination Ru_Cat Ru-Alkylidene (G2/HG2) Ru_Cat->Coordination Metallacyclobutane Ruthenacyclobutane Intermediate Coordination->Metallacyclobutane Cycloreversion Cycloreversion Metallacyclobutane->Cycloreversion Product 3-Pyrroline-1-carbonitrile Cycloreversion->Product Ru_Methylidene Ru-Methylidene (Unstable) Cycloreversion->Ru_Methylidene Ethylene Ethylene Gas Ethylene->Ru_Methylidene Re-coordination (Equilibrium Shift) Ru_Methylidene->Coordination Catalytic Cycle Ru_Methylidene->Ethylene Extruded Decomposition Bimolecular Decomposition (Ru-Black) Ru_Methylidene->Decomposition If Ethylene Accumulates

Catalytic cycle of RCM highlighting the vulnerability of the Ru-methylidene intermediate.

Troubleshooting_Workflow Start Incomplete RCM of Diallylcyanamide Check_Conc Is Substrate Conc. > 0.05 M? Start->Check_Conc Dilute Dilute to 0.01-0.02 M (Prevents ADMET) Check_Conc->Dilute Yes Check_Gas Is Ethylene Gas Being Removed? Check_Conc->Check_Gas No Dilute->Check_Gas Sparge Initiate Subsurface N2/Ar Sparging Check_Gas->Sparge No Check_Cat Using Grubbs 1st Gen? Check_Gas->Check_Cat Yes Sparge->Check_Cat Switch_Cat Switch to G2 or HG2 (Overcomes Coordination) Check_Cat->Switch_Cat Yes Success Full Conversion to 3-Pyrroline-1-carbonitrile Check_Cat->Success No (Already G2/HG2) Switch_Cat->Success

Diagnostic workflow for resolving incomplete RCM of diallylcyanamide.

Part 4: Standard Operating Procedure (SOP)

Optimized Ring-Closing Metathesis of Diallylcyanamide

Self-Validating Protocol Design: This methodology includes built-in visual and analytical checkpoints to ensure the reaction environment is actively maintained and the causality of any failure can be immediately identified.

Step 1: System Preparation and Degassing

  • Equip a 3-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a subsurface gas sparging tube (e.g., a long stainless-steel needle reaching the bottom of the flask).

  • Add anhydrous toluene to achieve a final substrate concentration of 0.015 M.

  • Validation Checkpoint (Degassing): Sparge the solvent with ultra-high purity N2 or Argon for 30 minutes. You must observe vigorous bubbling. This removes dissolved oxygen, which rapidly degrades Ru-alkylidenes.

Step 2: Substrate Addition and Heating

  • Add diallylcyanamide (1.0 eq) to the degassed toluene.

  • Heat the reaction mixture to 80 °C.

  • Reduce the sparging to a gentle, continuous stream (approx. 1-2 bubbles per second). Causality: Gentle sparging is required to physically strip evolving ethylene gas from the liquid phase without evaporating the toluene solvent[3].

Step 3: Catalyst Introduction

  • Weigh out 2.5 mol% of Hoveyda-Grubbs 2nd Generation (HG2) catalyst in a glovebox or under a nitrogen tent.

  • Dissolve the catalyst in a minimal amount of degassed toluene and add it to the reaction mixture in three equal portions over 1.5 hours.

  • Validation Checkpoint (Colorimetric): Upon addition, the solution should turn a clear, deep reddish-brown. If the solution rapidly turns opaque black within minutes, the system is contaminated with oxygen or amines, indicating immediate catalyst death.

Step 4: Monitoring and Quenching

  • After 4 hours, pull a 0.1 mL aliquot, dilute in DCM, and analyze via GC-MS or TLC (stain with KMnO4).

  • Validation Checkpoint (Analytical): Diallylcyanamide (starting material) will appear at m/z 122. The target 3-pyrroline-1-carbonitrile appears at m/z 94. Ensure the ADMET dimer peak (m/z 216) is < 5%.

  • Once conversion is >95%, cool the reaction to room temperature. Add 0.1 mL of ethyl vinyl ether to quench the active Ru-carbene (stir for 15 mins). This forces the catalyst into an inactive Fischer carbene state.

  • Concentrate under reduced pressure and purify via silica gel chromatography to isolate the pure 3-pyrroline-1-carbonitrile.

Part 5: References

  • Title: Equilibrium Ring-Closing Metathesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Optimization of Ring-Closing Metathesis: Inert Gas Sparging and Microwave Irradiation Source: Advanced Synthesis & Catalysis (Wiley Online Library) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Diallylcyanamide Synthesis &amp; Optimization

Welcome to the Application Scientist Support Portal. This center provides validated protocols, mechanistic troubleshooting, and FAQs for the laboratory and scale-up synthesis of N,N-diallylcyanamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This center provides validated protocols, mechanistic troubleshooting, and FAQs for the laboratory and scale-up synthesis of N,N-diallylcyanamide. As a critical intermediate for secondary amine synthesis and pharmaceutical development, optimizing its yield requires strict control over phase dynamics, temperature, and nucleophilic substitution conditions.

Reaction Pathways & Mechanistic Workflow

G A Cyanamide Source (Calcium/Sodium Cyanamide) B Aqueous Sodium Cyanamide (Intermediate) A->B NaOH, <25°C (Avoid Polymerization) C Allyl Bromide (Classical Route) B->C Heat/Reflux D Allyl Chloride + Aliquat 336 (PTC Route) B->D Biphasic, 50-100°C E Diallylcyanamide (Target Product) C->E Nucleophilic Substitution (Low Yield) D->E Phase-Transfer Catalysis (High Yield) F Diallylamine + Cyanogen Bromide (N-Cyanation Route) F->E N-cyanation (Toxic Reagents)

Reaction pathways for synthesizing diallylcyanamide via classical, PTC, and N-cyanation routes.

Validated Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) Alkylation (Recommended)

Causality & Mechanism: The classical synthesis of diallylcyanamide requires allyl bromide and involves complex manipulations that often result in lower yields[1]. By employing a phase-transfer catalyst (PTC) such as Aliquat 336 (methyl tricaprylylammonium chloride), researchers can substitute the expensive allyl bromide with the more economical allyl chloride[1]. The lipophilic quaternary ammonium cation pairs with the water-soluble cyanamide anion, shuttling it across the biphasic boundary into the organic phase. This dramatically accelerates the nucleophilic attack on allyl chloride, forming the di-substituted cyanamide with high efficiency[1].

Step-by-Step Methodology:

  • Preparation of Aqueous Base: Prepare 50.4 g of a 50 wt% aqueous cyanamide solution (0.60 mol) and 240 g of a 20 wt% aqueous sodium hydroxide solution (1.20 mol)[1].

  • Temperature-Controlled Mixing: Immerse the cyanamide solution in a dry ice/isopropyl alcohol bath. Add the caustic NaOH solution dropwise via an addition funnel, strictly maintaining the internal temperature below 10 °C[1].

    • Self-Validating Check: If the solution turns opaque or excessively viscous during this step, the temperature has spiked, causing unwanted polymerization. A clear, fluid solution confirms successful sodium cyanamide formation.

  • Reagent Addition: Add 76.5 g (1.0 mol) of allyl chloride containing 5.2 g (0.01 mol) of dissolved Aliquat 336[1].

  • Reflux & Agitation: Heat the reaction flask to reflux (approx. 50–100 °C) with vigorous mechanical stirring to maximize the interfacial surface area between the aqueous and organic layers[1].

  • Monitoring & Workup: Monitor the reaction via Gas Chromatography (GC). Upon completion (typically 2–3 hours), phase-separate the mixture, wash the organic layer with water, dry over anhydrous sodium sulfate, and distill through a Vigreux column to isolate pure diallylcyanamide[1].

Protocol B: Classical Synthesis via Calcium Cyanamide

Causality & Mechanism: This legacy method utilizes crude calcium cyanamide (lime-nitrogen). Because calcium cyanamide is relatively insoluble, it must first be reacted with cold sodium hydroxide to form soluble sodium cyanamide[2]. Strict temperature control during this step is the primary determinant of success; elevated temperatures will cause the cyanamide to polymerize into dicyanodiamide[2].

Step-by-Step Methodology:

  • Suspension: Suspend crude calcium cyanamide in water[2].

  • Alkaline Conversion: Slowly add a cold solution of NaOH in water with brisk stirring. Maintain the temperature below 25 °C for one hour (add ice directly to the mixture if necessary)[2].

  • Alkylation: To the newly formed sodium cyanamide solution, add allyl bromide and 95% ethanol[2].

  • Reflux: Heat the mixture on a water bath with continuous stirring until it refluxes gently for 2.5 hours[2].

  • Extraction & Distillation: Cool the mixture, filter the residue, and extract the biphasic filtrate with benzene. Dry the combined benzene extracts over sodium sulfate and distill under reduced pressure[2].

    • Self-Validating Check: The successful formation of diallylcyanamide is confirmed during vacuum distillation; the pure product will distill as a clear liquid at 105–110 °C under 18 mm Hg pressure[2].

Quantitative Data: PTC Reaction Kinetics

The following table summarizes the catalytic effect of Aliquat 336 on the conversion of allyl chloride to diallylcyanamide over time, demonstrating the massive efficiency gains of the PTC method[1].

Time from Start of RefluxWithout Catalyst (Allyl Chloride %)Without Catalyst (Diallylcyanamide %)With Aliquat 336 Catalyst (Allyl Chloride %)With Aliquat 336 Catalyst (Diallylcyanamide %)
30 min 71.0%29.0%25.3%74.7%
60 min 43.8%56.2%11.9%88.1%
90 min 28.6%71.4%4.3%95.7%
120 min 18.1%81.9%2.5%97.5%

Troubleshooting & FAQs

Q: Why is my reaction yield exceptionally low when using the classical calcium cyanamide method? A: The most common failure point is poor temperature control during the addition of sodium hydroxide. If the internal temperature exceeds 25 °C, the cyanamide anion undergoes rapid dimerization/polymerization to form dicyanodiamide[2]. Always use an ice bath and add the base dropwise. Additionally, ensure your lime-nitrogen source has been protected from moisture during storage, as ambient humidity causes slow, spontaneous polymerization[2].

Q: I am observing a persistent emulsion during the workup of the PTC reaction. How can I resolve this? A: Emulsions in this biphasic system are typically caused by the surfactant nature of the quaternary ammonium salt (Aliquat 336) combined with polymeric byproducts. To break the emulsion, allow the mixture to cool completely, then add a saturated brine (NaCl) solution to increase the density and ionic strength of the aqueous phase. If a solid precipitate is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting phase separation in the separatory funnel.

Q: Can I synthesize diallylcyanamide directly from diallylamine using cyanogen bromide? A: Yes, secondary amines can react with cyanogen bromide (BrCN) to yield dialkylcyanamides via nucleophilic substitution[3]. Alternatively, allylic tertiary amines can undergo a one-pot N-deallylation and N-cyanation with BrCN in anhydrous chloroform to yield cyanamides[4]. However, cyanogen bromide is highly toxic , volatile, and decomposes in the presence of moisture to release hydrogen cyanide (HCN)[3]. Due to these severe safety risks, the phase-transfer catalyzed alkylation of sodium cyanamide is strongly preferred for standard laboratory environments.

Q: Why does the PTC protocol specify allyl chloride instead of allyl bromide? A: While allyl bromide is a superior electrophile and is required for the classical uncatalyzed reaction[2], it is significantly more expensive and prone to handling degradation. The inclusion of the phase-transfer catalyst (Aliquat 336) enhances the effective nucleophilicity of the cyanamide anion in the organic phase to such a degree that the cheaper, less reactive allyl chloride achieves >97% conversion within two hours[1].

References

  • sodium cyanamide - Organic Syntheses Procedure Source: orgsyn.org URL:2

  • US4206141A - Process for preparation of di-substituted cyanamides using quaternary salt catalysis Source: google.com (Patents) URL:1

  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines Source: organic-chemistry.org URL:4

  • Flash preparation of carbenoids: A different performance of cyanogen bromide Source: orientjchem.org URL:3

Sources

Optimization

Technical Support Center: Purification of Crude Diallylcyanamide Extracts

Welcome to the Technical Support Center for the isolation and purification of diallylcyanamide (CAS: 538-08-9). Synthesizing diallylcyanamide—typically via the alkylation of sodium cyanamide or calcium cyanamide with all...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of diallylcyanamide (CAS: 538-08-9). Synthesizing diallylcyanamide—typically via the alkylation of sodium cyanamide or calcium cyanamide with allyl bromide/chloride—yields a complex crude matrix[1]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, thermodynamic data, and validated protocols to isolate high-purity diallylcyanamide while mitigating risks of thermal decomposition and polymerization.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I getting a low yield of diallylcyanamide accompanied by a large amount of high-boiling, tar-like residue during distillation? A: This is almost certainly caused by the thermal polymerization of the cyanamide functional group. Cyanamides possess a strong affinity for self-condensation, a reaction that is highly accelerated by excessive heat and alkaline impurities[2].

  • Causality: At elevated temperatures (especially at atmospheric pressure), diallylcyanamide oligomerizes into dicyanodiamide derivatives and higher polymers. Furthermore, heating the crude mixture while trace water is still present leads to excessive thermal decomposition[3].

  • Solution: Never attempt to distill diallylcyanamide at atmospheric pressure. You must utilize a high-vacuum distillation setup to artificially lower the boiling point. Additionally, ensure the organic extract is rigorously dried with anhydrous sodium sulfate prior to applying heat[1].

Q: My liquid-liquid extraction is forming a persistent, unbreakable emulsion. How do I resolve this? A: Emulsions in this specific workflow usually originate from the starting materials. If you utilized crude lime-nitrogen ("Cyanamid") as your cyanamide source, it contains approximately 12% graphite, 20% calcium oxide, and other insoluble inorganic impurities[1].

  • Causality: Fine, insoluble particulate matter (like graphite) migrates to the aqueous-organic interface, acting as a mechanical emulsifying agent that prevents phase separation.

  • Solution: Do not proceed to the separatory funnel immediately. Perform a rigorous suction filtration of the crude reaction mixture through a large Büchner funnel (preferably over a tightly packed Celite pad) to remove all suspended solids before initiating the liquid-liquid extraction[1].

Q: How can I effectively separate unreacted allyl bromide and diallylamine byproducts from my final product? A:

  • Causality: Incomplete alkylation leaves residual allyl bromide in the mixture, while trace hydrolysis of the cyanamide during the reaction can generate secondary amines like diallylamine[4].

  • Solution: Both of these impurities have significantly lower boiling points than the target compound. Allyl bromide boils at ~70–71 °C and diallylamine boils at ~108–111 °C at standard atmospheric pressure[4]. By utilizing fractional vacuum distillation, these impurities will cleanly elute in the fore-run. Discard this fore-run and only collect the main fraction within the specific vacuum boiling point ranges outlined in the data section below.

Part 2: Quantitative Data & Thermodynamic Properties

To ensure precise fractional distillation cuts, refer to the following thermodynamic data for diallylcyanamide and its common impurities.

CompoundPressure (mmHg)Boiling Point Range (°C)Fraction Identity
Allyl Bromide760 (Atm)70 – 71Fore-run Impurity[3]
Diallylamine760 (Atm)108 – 111Fore-run Impurity[4]
Diallylcyanamide 90 140 – 145 Target Product [1]
Diallylcyanamide 57 128 – 133 Target Product [1]
Diallylcyanamide 18 105 – 110 Target Product [1]

Part 3: Standardized Experimental Protocol

The following self-validating methodology ensures the safe and efficient purification of crude diallylcyanamide, assuming the primary alkylation reaction has just reached completion.

Step 1: Primary Filtration

  • Cool the crude reaction mixture to room temperature.

  • Filter the mixture with strong suction through a large Büchner funnel to remove unreacted calcium/sodium salts and graphite[1].

  • Wash the filter cake with a small volume of ethanol or your chosen extraction solvent to maximize recovery.

Step 2: Phase Separation & Extraction

  • Transfer the biphasic filtrate to a suitably sized separatory funnel.

  • Extract the aqueous layer twice with a non-polar organic solvent (e.g., 270 mL, then 130 mL of benzene or toluene)[1].

  • Causality Check: The non-polar solvent selectively partitions the organic diallylcyanamide while leaving highly polar inorganic salts in the aqueous waste.

Step 3: Desiccation

  • Combine the organic extracts in an Erlenmeyer flask.

  • Add anhydrous sodium sulfate ( Na2​SO4​ ) and swirl until the drying agent no longer clumps.

  • Critical Step: Filter out the hydrated sodium sulfate. Complete water removal is mandatory; residual water causes violent decomposition during the subsequent heating phase[3].

Step 4: Solvent Evaporation

  • Transfer the dried organic phase to a distilling flask.

  • Distill off the extraction solvent using a water bath at atmospheric pressure[1]. Do not exceed the boiling point of the solvent.

Step 5: Fractional Vacuum Distillation

  • Equip the flask with a Vigreux column to improve theoretical plates and connect it to a high-vacuum pump.

  • Gradually reduce the pressure to the desired vacuum level (e.g., 18 mmHg).

  • Slowly raise the bath temperature. Discard the low-boiling fore-run (containing residual allyl halides and diallylamine).

  • Collect the pure diallylcyanamide fraction strictly between 105–110 °C (at 18 mmHg)[1]. Yields typically range from 52–56% based on the starting cyanamide[1].

Part 4: Process Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Diallylcyanamide, Salts, Unreacted Halides) N2 Suction Filtration (Removes graphite & insoluble salts) N1->N2 N3 Liquid-Liquid Extraction (Isolates product in organic phase) N2->N3 N4 Desiccation via Na2SO4 (Prevents thermal hydrolysis) N3->N4 N5 Atmospheric Evaporation (Removes extraction solvent) N4->N5 N6 Fractional Vacuum Distillation (Separates fore-run impurities) N5->N6 N7 Purified Diallylcyanamide (CAS: 538-08-9) N6->N7

Figure 1: Step-by-step purification workflow for crude diallylcyanamide extracts.

Part 5: References

  • sodium cyanamide - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • PREPARATION AND HYDROLYSIS OF SUBSTITUTED CYANAMIDES Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Organic Syntheses Collective Volume 1 | PDF | Distillation Source: Scribd (scribd.com) URL:[Link]

  • Cyanamide Source: Wikipedia (wikipedia.org) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing Diallylcyanamide in Aqueous Media

Welcome to the Technical Support Center for Diallylcyanamide (CAS: 538-08-9) . This guide is specifically engineered for researchers, scientists, and drug development professionals who require stable, aqueous formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diallylcyanamide (CAS: 538-08-9) . This guide is specifically engineered for researchers, scientists, and drug development professionals who require stable, aqueous formulations of this highly hydrophobic compound for biological assays, pharmacological testing, or green chemistry applications.

Chemical Profiling & The Solubilization Challenge

Diallylcyanamide is a colorless, mobile liquid widely utilized in the cross-linking of siloxane polymers and as a versatile building block in organic synthesis[1]. However, its application in biological systems is severely bottlenecked by its physical properties.

The Mechanistic Problem: Diallylcyanamide possesses an XLogP3 value of approximately 1.8 and lacks hydrogen bond donors (Hydrogen Bond Donor Count = 0)[2]. While the cyanamide core is inherently polar, the two terminal allyl groups dominate the molecule's surface area. This creates a highly hydrophobic shield that disrupts the hydrogen-bonded network of water, resulting in an aqueous solubility of less than 1% at room temperature[3]. When introduced directly into aqueous buffers, it undergoes rapid phase separation or forms unstable colloidal aggregates.

Frequently Asked Questions (FAQs)

Q: Why does diallylcyanamide precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic case of solvent-shifting. When a high-concentration DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the water. The diallylcyanamide, suddenly stripped of its solvation shell and unable to interact favorably with water, nucleates and precipitates. This is a kinetic phenomenon driven by the compound's hydrophobicity[4].

Q: Can I use standard surfactants like Tween-80 or SDS? A: Yes, but with caveats. While standard surfactants will form micelles that can encapsulate diallylcyanamide, they often possess high Critical Micelle Concentrations (CMC) and can cause cell membrane lysis in in vitro assays. For biological applications, self-assembling peptides (SAPs) or amphiphilic diblock copolymers (like mPEG-PDLLA) are vastly superior due to their low CMC and high biocompatibility[5].

Q: Are there green chemistry alternatives to DMSO for solubilizing this compound? A: Yes. Recent advancements have demonstrated that biobased solvents, such as γ-valerolactone (GVL) or Cyrene, act as excellent hydrotropes. They significantly increase the solubility of hydrophobic compounds in water through hydrotropic dissolution, making them ideal for sustainable extraction and separation processes[6].

Solubilization Decision Workflow

To determine the optimal solubilization strategy for your specific application, follow the logical workflow below:

G Start Diallylcyanamide Solubilization Need InVitro Cell-Based / In Vivo? (Strict Toxicity Limits) Start->InVitro Chemical Chemical Synthesis? (High Conc. Needed) Start->Chemical DMSO Use DMSO/EtOH Co-solvent (Keep < 0.1% v/v) InVitro->DMSO Low concentration (<10 µM) Micelles Use mPEG-PDLLA Micelles or SAP-AA Platform InVitro->Micelles High concentration needed Hydrotropes Use Biobased Hydrotropes (e.g., GVL) or Co-solvents Chemical->Hydrotropes

Decision workflow for selecting a diallylcyanamide solubilization strategy.

Quantitative Performance of Solubilization Strategies

The table below synthesizes the expected performance of various solubilization matrices when applied to hydrophobic compounds with LogP ~1.8.

Solubilization StrategyMax Achievable Aqueous Conc.Biocompatibility / ToxicityPrimary Mechanism of ActionBest Suited For
Pure Aqueous Buffer < 0.1 mg/mLHighN/A (Baseline)Reference standard
10% DMSO in Water ~2.0 - 5.0 mg/mLLow (Cytotoxic > 0.5%)Dielectric constant reductionCell-free enzymatic assays
Biobased Hydrotropes (GVL) > 15.0 mg/mLModerateHydrotropic aggregation[6]Green organic synthesis
mPEG-PDLLA Micelles > 10.0 mg/mLVery HighHydrophobic core encapsulationIn vivo delivery, cell assays
SAP-AA Combinations ~5.0 - 10.0 mg/mLVery HighAmphipathic peptide binding[5]Intravenous administration

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each protocol includes a built-in verification step to confirm that true solubilization (rather than microscopic suspension) has been achieved.

Protocol A: Micellar Encapsulation via Thin-Film Hydration (mPEG-PDLLA)

This method utilizes Poly(ethylene glycol) methyl ether-block-poly(D,L-lactide) (mPEG-PDLLA) to create a hydrophobic core for diallylcyanamide, shielded by a hydrophilic PEG corona.

Causality: The phase segregation of the polymer blocks forces the hydrophobic allyl groups of diallylcyanamide into the PDLLA core, completely masking them from the aqueous environment and preventing precipitation.

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 10 mg of mPEG-PDLLA and 1 mg of diallylcyanamide in 2 mL of volatile organic solvent (e.g., dichloromethane or methanol) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure for 30 minutes until a thin, uniform polymer-drug film forms on the flask walls.

  • Desiccation: Place the flask under a high vacuum overnight to remove all trace residual organic solvents.

  • Hydration: Add 1 mL of sterile PBS (pH 7.4) to the flask. Hydrate the film by sonicating in a water bath at room temperature for 15 minutes until the solution appears optically clear.

  • Filtration: Pass the micellar solution through a 0.22 µm PES syringe filter to remove any unencapsulated diallylcyanamide aggregates.

  • Self-Validation Step: Centrifuge the filtered solution at 10,000 × g for 10 minutes.

    • Validation Criteria: The absence of a visible pellet at the bottom of the tube confirms that the diallylcyanamide is successfully trapped within the nanoscale micelles and is not forming unstable micro-precipitates.

G A Co-dissolve Drug & Polymer in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydrate with PBS & Sonicate B->C D Self-Assembly into Drug-Loaded Micelles C->D

Step-by-step micellar encapsulation process for hydrophobic compounds.

Protocol B: Step-Down Co-Solvent Dilution (For Cell-Free Assays)

When micelles are not required, a carefully controlled DMSO step-down method prevents kinetic shock and precipitation[4].

Causality: Slowly introducing the aqueous phase to the organic phase (rather than vice versa) allows the diallylcyanamide to gradually equilibrate with the changing dielectric constant of the solvent mixture, preventing rapid nucleation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 100 mM stock of diallylcyanamide in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 10 mM intermediate stock by diluting the primary stock 1:10 into a 50% DMSO / 50% PEG-400 mixture. Vortex thoroughly.

  • Aqueous Titration: Place your final aqueous assay buffer on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a micropipette, add the intermediate stock dropwise (1 drop per second) into the vortex center of the stirring aqueous buffer until the desired final concentration is reached.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a UV-Vis spectrophotometer.

    • Validation Criteria: An OD600​<0.05 indicates the absence of light-scattering colloidal particles, confirming true thermodynamic solubilization.

References

  • PubChem Database. "Cyanamide, diallyl- (CID 10849) - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link][2]

  • American Chemical Society (C&EN). "Trial Lot Quantities of Diallylcyanamide." Chemical & Engineering News Archive, 1949. Available at:[Link][3]

  • Journal of Visualized Experiments (JoVE) / PubMed Central. "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." PMC5752314, 2017. Available at:[Link][5]

  • Industrial & Engineering Chemistry Research. "Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes." ACS Publications, 2023. Available at:[Link][6]

  • International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." Available at:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

diallylcyanamide vs dimethylcyanamide in organic synthesis

Title: Push-Pull Nitriles in Organic Synthesis: A Comparative Guide to Dimethylcyanamide and Diallylcyanamide Executive Summary & Mechanistic Grounding Dialkylcyanamides represent a highly versatile class of "push-pull"...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Push-Pull Nitriles in Organic Synthesis: A Comparative Guide to Dimethylcyanamide and Diallylcyanamide

Executive Summary & Mechanistic Grounding

Dialkylcyanamides represent a highly versatile class of "push-pull" nitriles. Unlike conventional nitriles (e.g., acetonitrile), dialkylcyanamides feature an electron-donating dialkylamino group directly attached to an electron-withdrawing cyano group. This structural motif induces a strong positive mesomeric (+M) effect, wherein the nitrogen lone pair delocalizes into the nitrile π -system [3].

Consequently, the electrophilicity of the nitrile carbon is significantly reduced. This unique electronic profile means that dialkylcyanamides often resist direct nucleophilic attack under standard conditions, necessitating specific activation strategies—such as transition metal catalysis or harsh acidic/basic environments.

This guide objectively compares two highly utilized dialkylcyanamides: Dimethylcyanamide (DMC) and Diallylcyanamide (DAC) . While both share the core cyanamide reactivity, their distinct N-substituents dictate their specific roles in synthetic workflows. DMC is primarily leveraged for its minimal steric bulk in metal-mediated coordination chemistry[4], whereas DAC provides orthogonal reactivity through its terminal olefins, making it an excellent precursor for secondary amines or cross-metathesis substrates.

Quantitative Data & Reactivity Profile

To select the appropriate cyanamide for a given synthetic pathway, researchers must weigh steric bulk against desired downstream functionality. The table below summarizes their core properties and synthetic utilities.

Property / FeatureDimethylcyanamide (DMC)Diallylcyanamide (DAC)
CAS Number 1467-79-4538-08-9
Molecular Formula C3H6N2C7H10N2
Steric Profile Minimal (Methyl groups)Moderate (Allyl groups)
Boiling Point ~160 °C (Atmospheric)105–110 °C (at 18 mmHg)
Primary Synthetic Utility Ligand for metal complexes, precursor to aryl amidines and 2-aminopyridines.Precursor to secondary amines (diallylamine), substrate for radical reactions.
Coordination Chemistry Forms highly stable 8-membered chelated metallacycles (e.g., with Pt or Ni) [3, 4].Coordination is often complicated by competitive olefin binding to the metal center.

Workflow 1: Synthesis of Aryl Amidines via DMC

Causality & Experimental Design: The synthesis of aryl amidines from DMC utilizes a Palladium(II)-catalyzed addition of aryltrifluoroborates [1]. The +M effect of the dimethylamino group significantly reduces the electrophilicity of the nitrile carbon, making the reaction sluggish under standard thermal conditions. To overcome this activation barrier, microwave irradiation at 120 °C is employed. The workup protocol is a self-validating acid-base extraction system: the amidine product is basic and remains protonated in the aqueous phase during the initial DCM wash, effectively stripping non-basic impurities. Subsequent basification to pH ~14 neutralizes the amidine, allowing it to partition into the organic phase for isolation.

DMC_Workflow N1 1. Catalyst Preparation Pd(O2CCF3)2 + 6-methyl-2,2'-bipyridyl in Methanol N2 2. Substrate Addition Dimethylcyanamide + Aryltrifluoroborate + Trifluoroacetic Acid N1->N2 Stir 5 min N3 3. Microwave Irradiation 120 °C for 20 min (Air) N2->N3 Cap vial instantly N4 4. Aqueous Workup Dilute with NaHCO3, Wash with DCM N3->N4 Cool to RT N5 5. Basification & Extraction Adjust to pH ~14 (NaOH), Extract with DCM N4->N5 Isolate aqueous phase N6 6. Isolation Dry & Concentrate to Pure Aryl Amidine N5->N6 Combine organic phases

Caption: Workflow for the Pd-Catalyzed Synthesis of Aryl Amidines using Dimethylcyanamide.

Step-by-Step Protocol (Aryl Amidines from DMC)
  • Catalyst Preparation: To a microwave-safe vial, add Pd(O2CCF3)2 (13.3 mg, 0.04 mmol), 6-methyl-2,2'-bipyridyl (10.2 mg, 0.06 mmol), and methanol (3.0 mL). Stir the mixture for 5 minutes.

  • Substrate Addition: Add dimethylcyanamide (1 mmol), the desired aryltrifluoroborate (1.1 mmol), and trifluoroacetic acid (228 mg, 2 mmol) to the reaction mixture.

  • Reaction: Instantly cap the vial under an air atmosphere. Heat the mixture using microwave irradiation at 120 °C for 20 minutes [1].

  • Workup: Dilute the reaction mixture with 20 mL of aqueous NaHCO3 and wash with 20 mL of dichloromethane (DCM).

  • Extraction: Further extract the organic phase with 2 x 20 mL of aqueous NaHCO3. Combine the aqueous phases and basify to pH ~14 by adding NaOH.

  • Isolation: Extract the basified aqueous phase with 3 x 60 mL of DCM. Dry the combined organic phases and concentrate under reduced pressure to yield the pure isolated product.

Workflow 2: Acidic Hydrolysis of DAC to Diallylamine

Causality & Experimental Design: The conversion of DAC to diallylamine requires prolonged reflux in strong acid (e.g., H2SO4) [2]. While base hydrolysis is theoretically possible, acid is preferred because it protonates the cyanamide, increasing the electrophilicity of the cyano carbon. Furthermore, acidic conditions ensure the reaction mixture transitions from biphasic to homogeneous, overcoming the mass-transfer limitations observed in alkaline conditions. The addition of solid KOH to the distillate serves a dual purpose: it acts as a salting-out agent to force the amine out of the aqueous layer and functions as a primary desiccant before the final distillation.

DAC_Workflow N1 1. Acidic Mixture Diallylcyanamide + H2SO4 (aq) N2 2. Reflux Heat gently for 6 hours N1->N2 Add clay plates N3 3. Neutralization Cool to RT, carefully add NaOH (aq) N2->N3 Solution becomes homogeneous N4 4. Downward Distillation Distil free amine and water N3->N4 Two layers form N5 5. Desiccation Add solid KOH/NaOH to distillate N4->N5 Stop when no amine separates N6 6. Final Distillation Distil at 108–111 °C for Diallylamine N5->N6 Filter into distilling flask

Caption: Step-by-step acidic hydrolysis of Diallylcyanamide to Diallylamine.

Step-by-Step Protocol (Diallylamine from DAC)
  • Acid Preparation: In a 2-L round-bottomed flask equipped with a reflux condenser, prepare a solution of 123 g (67 cc, 1.2 moles) of sulfuric acid (sp. gr. 1.84) in 370 cc of water.

  • Substrate Addition: Add 98.5 g (0.81 mole) of diallylcyanamide and a few pieces of clay plate to prevent bumping [2].

  • Reflux: Reflux the mixture gently for six hours. Note: Bumping may occur during the first 15 minutes, but the mixture will gradually become homogeneous, indicating reaction progression.

  • Neutralization: Cool the solution to room temperature. Carefully pour a cold solution of 192 g (4.8 moles) of sodium hydroxide in 350 cc of water down the side of the flask so it settles at the bottom. Connect to a downward distillation condenser and shake to mix the layers. The free amine will separate.

  • Initial Distillation: Heat the flask to distil the amine along with some water. Continue until no amine separates from a test portion of the distillate.

  • Desiccation: Estimate the weight of water in the distillate and add about one-half of this amount of potassium hydroxide in stick form. Keep the mixture cool while the KOH dissolves (ammonia gas may evolve). Separate the amine and dry for several hours over freshly broken solid sodium hydroxide lumps.

  • Final Distillation: Filter the dried amine into a distilling flask and distil at atmospheric pressure. Collect the pure diallylamine fraction at 108–111 °C (Yield: 62–68 g, 80–88%) [2].

References

  • Direct Palladium(II)
  • Source: Organic Syntheses, Coll. Vol. 1, p. 201 (1941).
  • Metal-mediated reactions between dialkylcyanamides and acetamidoxime generate unusual (nitrosoguanidinate)nickel(ii)
  • A Novel Reactivity Mode for Metal-Activated Dialkylcyanamide Species: Addition of N,N′-Diphenylguanidine to a cis-(R2NCN)
Comparative

comparing diallylcyanamide and diallylamine reactivity profiles

Diallylamine vs. Diallylcyanamide: A Comparative Guide to Reactivity Profiles and Synthetic Utility As a Senior Application Scientist, selecting the appropriate nitrogenous precursor is a critical decision that dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Diallylamine vs. Diallylcyanamide: A Comparative Guide to Reactivity Profiles and Synthetic Utility

As a Senior Application Scientist, selecting the appropriate nitrogenous precursor is a critical decision that dictates the success, safety, and yield of downstream synthetic pathways. Diallylamine (DAA) and diallylcyanamide (DAC) share an identical bis-allylic carbon framework but exhibit fundamentally divergent reactivity profiles. This divergence is entirely governed by the presence of the cyano (-CN) group in DAC, which structurally modulates the electron density at the nitrogen center.

This guide provides an objective, data-backed comparison of their mechanistic behaviors, physical properties, and field-proven experimental protocols to assist researchers in optimizing their synthetic workflows.

Mechanistic Causality: The Role of the Cyano Group

The reactivity of secondary amines like DAA is defined by the localized lone pair on the nitrogen atom. This localized electron density renders DAA a highly reactive nucleophile capable of rapid N-alkylation, acylation, and participation in 1[1]. The electron-rich nature of DAA also facilitates the polymerization of its alkene appendages, making it a vital monomer for industrial polymers[2].

Conversely, in DAC, the lone pair on the nitrogen is highly delocalized into the adjacent electron-withdrawing cyano group via resonance. This conjugation drastically reduces the nucleophilicity of the nitrogen, effectively masking it. Instead, DAC exhibits electrophilic character at the nitrile carbon, making it susceptible to nucleophilic attack by water (hydration to ureas) or hydrogen sulfide[3]. Furthermore, DAC serves as an exceptionally stable, non-nucleophilic precursor that can be subjected to harsh acidic conditions to cleanly yield DAA without the polyalkylation byproducts typically associated with direct amine alkylation[4].

ReactivityProfile DAA Diallylamine (DAA) Nucleophilic N-Center DAA_R1 Allylic Amination (N-Alkylation) DAA->DAA_R1 Transition Metal Catalysis DAA_R2 Polymerization (Alkene Addition) DAA->DAA_R2 Radical Initiators DAC Diallylcyanamide (DAC) Electrophilic Nitrile DAC_R1 Hydration (Urea Formation) DAC->DAC_R1 H2O / Acid or Base DAC_R2 Acid Hydrolysis (Decyanation) DAC->DAC_R2 H2SO4 Reflux DAC_R2->DAA Yields Pure DAA

Divergent reactivity pathways of DAA and DAC driven by nitrogen electron density.

Quantitative Comparison

To facilitate objective selection, the physical and safety profiles of both compounds are summarized below.

Property / MetricDiallylamine (DAA)Diallylcyanamide (DAC)Causality / Impact
Molecular Weight 97.16 g/mol [5]122.17 g/mol [6]Addition of the -CN group increases mass and alters volatility.
Boiling Point 111–112 °C[5]222 °C[7]Stronger dipole-dipole interactions in DAC significantly elevate the boiling point.
Nitrogen Nucleophilicity HighNegligibleResonance delocalization in DAC neutralizes N-nucleophilicity.
Primary Safety Hazard Highly Flammable, Corrosive[5]Toxic, emits cyanide fumes on heating[6]DAC requires strict thermal control to prevent toxic decomposition.
Primary Synthetic Role Nucleophile, Polymer MonomerElectrophile, Protected Amine PrecursorDictates the order of operations in multi-step syntheses.

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system, where physical changes in the reaction mixture provide real-time feedback on mechanistic progress.

Protocol A: Synthesis of DAA via Acid-Catalyzed Hydrolysis of DAC

Direct alkylation of allylamine with allyl halides often yields an inseparable mixture of mono-, di-, and triallylamines. Utilizing DAC as a precursor bypasses this issue, as the cyanamide group prevents over-alkylation. The following protocol leverages harsh acidic hydrolysis to decyanate DAC, yielding pure DAA[4].

Causality & Self-Validation: The reaction begins as a heterogeneous mixture because DAC is insoluble in aqueous acid. As the strong acid protonates the nitrile group, water attacks the electrophilic carbon, leading to decarboxylation and the formation of the water-soluble diallylamine sulfate. The visual transition from a biphasic suspension to a clear, homogeneous solution serves as an intrinsic validation that salt formation is complete.

Step-by-Step Methodology:

  • Acidic Reflux: In a round-bottom flask, suspend 98.5 g (0.81 mol) of DAC in a solution of 123 g H₂SO₄ in 370 mL water. Reflux gently for 6 hours. (Validation: The initial bumping will subside as the mixture becomes completely homogeneous).

  • Basification: Cool the solution to room temperature. Carefully underlay 192 g of NaOH dissolved in 350 mL of cold water. Shake to mix. (Validation: The free DAA will immediately separate as a distinct organic layer floating on the aqueous phase).

  • Distillation: Connect the flask for downward distillation. Heat the mixture until no further amine separates from the distillate (collecting at ~108–111 °C).

  • Desiccation: Add solid potassium hydroxide (KOH) to the distillate to absorb water. Separate the dried organic layer and redistill to obtain pure DAA (Yield: 62–68 g).

HydrolysisWorkflow S1 1. Acidic Reflux DAC + H2SO4 (aq) 6 Hours S2 2. Basification Cold NaOH Addition Phase Separation S1->S2 Visual Cue: Homogeneous S3 3. Distillation Collect at 108-111 °C Amine/Water Azeotrope S2->S3 Amine Layer Separates S4 4. Desiccation Dry over Solid KOH Pure DAA S3->S4 H2O Removal

Self-validating workflow for the synthesis of DAA via acid-catalyzed DAC hydrolysis.

Protocol B: Ruthenium-Catalyzed Enantiospecific Allylic Amination using DAA

DAA's high nucleophilicity makes it an ideal substrate for transition-metal-catalyzed C-N bond formation. In this protocol, DAA is reacted with an allylic carbonate to form a highly branched, α-tertiary amine[1].

Causality & Self-Validation: Ruthenium catalysts are chosen over palladium due to their superior regioselectivity for branched products and a more favorable carbon footprint. The self-validating metric here is the branched-to-linear (b/l) ratio, which can be immediately quantified via ¹H NMR of the unpurified mixture. A b/l ratio of >20:1 confirms the successful operation of the Ru-π-allyl intermediate mechanism over competing pathways.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under inert argon, combine the Ru-catalyst precursor with the optimized chiral ligand in a biphasic mixture of THF and 25% aqueous ammonia.

  • Nucleophilic Attack: Introduce DAA (1.0 equiv) and the allylic carbonate (1.2 equiv) to the system. Stir at ambient temperature.

  • Reaction Monitoring: Monitor the consumption of the carbonate via TLC. The biphasic nature of the solvent suppresses unwanted diene byproducts.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the crude mixture via ¹H NMR to confirm a >20:1 regioselectivity before proceeding to silica gel chromatography.

References

  • Understanding Diallylamine (CAS 124-02-7): Properties and Industrial Uses - nbinno.com - 2

  • Cyanamide, diallyl | C7H10N2 | CID 10849 - PubChem - NIH - 6

  • Enantiospecific Synthesis of α-Tertiary Amines: Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia - Journal of the American Chemical Society - 1

  • Cyanamide - Wikipedia - 3

  • C&EN Global Enterprise Vol. 27 No. 50 (Trial Lot Quantities of Diallylcyanamide) - ACS Publications - 7

  • Diallylamine | C6H11N | CID 31279 - PubChem - NIH - 5

  • diallylamine - Organic Syntheses Procedure - Organic Syntheses - 4

Sources

Validation

The Analytical Challenge: Diallylcyanamide in Drug Development

Comparative Guide: Validating Diallylcyanamide Purity Using Optimized HPLC Methods Diallylcyanamide (DAC, CAS 538-08-9)[1] is a highly reactive, bifunctional intermediate utilized extensively in the synthesis of N,N'-dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validating Diallylcyanamide Purity Using Optimized HPLC Methods

Diallylcyanamide (DAC, CAS 538-08-9)[1] is a highly reactive, bifunctional intermediate utilized extensively in the synthesis of N,N'-disubstituted amidines, tetrazoles[2], and cross-linked siloxane polymers[3]. For researchers and drug development professionals, the purity of DAC is a Critical Quality Attribute (CQA). Trace impurities—such as monoallylamine, triallylamine derivatives, or synthesis byproducts—can severely impact downstream Active Pharmaceutical Ingredient (API) yields and safety profiles[4].

Historically, volatile amines and cyanamides were analyzed using Gas Chromatography with Flame Ionization Detection (GC-FID). However, DAC's susceptibility to thermally induced cyclization at high injector temperatures often leads to artifactual impurity profiles. This guide objectively compares legacy methods against an optimized, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, providing a self-validating protocol strictly aligned with ICH Q2(R2) guidelines[5],[6].

Mechanistic Overview: Why RP-HPLC Outperforms Legacy Methods

The analytical challenge with DAC lies in its chemical structure. It lacks a strongly conjugated aromatic system, meaning its UV absorbance is restricted to the low-wavelength region (primarily due to the isolated allyl π -bonds and the cyanamide group).

  • GC-FID vs. HPLC : While GC-FID offers excellent sensitivity for hydrocarbons, the high temperatures (e.g., 250°C) required for volatilization can degrade DAC in the injector port, falsely lowering the reported purity and overestimating impurities. HPLC operates at ambient or near-ambient temperatures, preserving the molecule's structural integrity.

  • Generic vs. Optimized RP-HPLC : A generic C18 method using Methanol/Water at 254 nm fails because DAC is virtually transparent at 254 nm. Our optimized method utilizes Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) at 210 nm.

    • Causality: Acetonitrile has a lower UV cutoff than methanol, preventing severe baseline drift at 210 nm. TFA acts as an ion-pairing agent, suppressing the ionization of trace basic impurities (like residual allylamines) to prevent peak tailing and dramatically improve resolution.

Table 1: Methodological Comparison
ParameterOptimized RP-HPLC-UV (Proposed)Generic RP-HPLC-UVGC-FID (Legacy)
Column Phase SPP C18 (2.7 µm)Fully Porous C18 (5 µm)Capillary DB-5
Detection Mode PDA at 210 nmUV at 254 nmFlame Ionization
Thermal Degradation None (30°C)None (30°C)High (Injector at 250°C)
Sensitivity (LOD) < 0.05 µg/mL> 5.0 µg/mL (Poor absorbance)~ 0.5 µg/mL
Impurity Resolution > 2.5 (Baseline)< 1.5 (Co-elution)> 2.0 (Artifacts present)

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure maximum trustworthiness, the following RP-HPLC protocol is designed as a self-validating system. Built-in System Suitability Testing (SST) and forced degradation ensure that every analytical run verifies its own accuracy before sample data is accepted.

Phase 1: Chromatographic Setup & Sample Preparation
  • Diluent Preparation : Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Standard Preparation : Accurately weigh 50.0 mg of DAC reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 1.0 mg/mL stock solution.

  • Column Setup : Install a Superficially Porous Particle (SPP) C18 column (100 mm × 4.6 mm, 2.7 µm). Causality: SPP technology provides the high theoretical plates necessary to resolve closely eluting synthesis impurities without the extreme backpressures of sub-2 µm fully porous particles.

  • Gradient Program :

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Run a linear gradient from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

Phase 2: System Suitability & Specificity (The Self-Validation Engine)
  • SST Execution : Inject the 1.0 mg/mL standard six consecutive times. The system is validated for use only if the peak area Relative Standard Deviation (RSD) is ≤ 2.0% and the USP tailing factor is ≤ 1.5. Causality: This verifies that injector precision and pump delivery are stable.

  • Forced Degradation (Specificity) :

    • Acid Stress: Mix 1 mL of stock with 1 mL of 1N HCl; heat at 60°C for 2 hours. Neutralize with 1N NaOH.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2; leave at room temperature for 2 hours.

    • Analysis: Inject stressed samples. Utilize the Photodiode Array (PDA) peak purity algorithm. Causality: This mathematically proves the method is stability-indicating by confirming the DAC peak angle is less than the purity threshold, ensuring no degradation products co-elute with the main peak.

Phase 3: Quantitative Validation Workflows
  • Linearity & Range : Dilute the stock solution to prepare six calibration levels: 0.25, 0.50, 0.75, 1.00, 1.25, and 1.50 mg/mL. Inject each level in triplicate and perform linear regression.

  • Accuracy (Spike Recovery) : Prepare a synthetic sample matrix mimicking the synthesis solvent. Spike known amounts of DAC to achieve 0.50, 1.00, and 1.50 mg/mL concentrations. Extract and analyze to calculate percentage recovery.

G cluster_Validation ICH Q2(R2) Self-Validating Workflow Start Diallylcyanamide (CAS 538-08-9) Sample Preparation HPLC Optimized RP-HPLC (SPP C18, 0.1% TFA in H2O/MeCN) Start->HPLC Detect Photodiode Array (PDA) Detection at 210 nm HPLC->Detect SST System Suitability (%RSD < 2.0%, N=6) Detect->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy (98-102% Recovery) SST->Acc Outcome Validated Purity Profile Ready for API Synthesis Spec->Outcome Lin->Outcome Acc->Outcome

Fig 1: ICH Q2(R2) aligned RP-HPLC validation workflow for diallylcyanamide purity analysis.

Validation Results Summary

Following the execution of the self-validating protocol, the optimized RP-HPLC method yields robust quantitative data that easily satisfies regulatory requirements.

Table 2: ICH Q2(R2) Validation Results Summary (Optimized Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (Precision) %RSD ≤ 2.0% (N=6)0.45%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.28Pass
Linearity (R²) R² ≥ 0.999 (25% to 150%)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)0.68%Pass

Conclusion

Transitioning from GC-FID to an optimized RP-HPLC-PDA method eliminates thermal degradation artifacts and provides a rigorously validated, ICH Q2(R2)-compliant framework for determining diallylcyanamide purity. By leveraging low-UV detection and ion-pairing chromatography, drug development professionals can confidently secure the quality of their upstream intermediates.

References

  • ECHA CHEM. "Diallylcyanamide (CAS 538-08-9)." European Chemicals Agency. URL: [Link]

  • Chemsrc. "Diallyl cyanamide | CAS#:538-08-9." URL: [Link]

  • Organic Letters. "Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles." ACS Publications. URL: [Link]

  • Organic Syntheses. "Diallylamine Synthesis and Diallylcyanamide Precursors." Org. Syn. Coll. Vol. 3, 159. URL: [Link]

  • MasterControl / ICH. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation. URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of Diallylcyanamide: GC-EI-MS vs. LC-ESI-MS/MS

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol Introduction & Scientific Context As a Senior Application Scientist, I approach the...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol

Introduction & Scientific Context

As a Senior Application Scientist, I approach the structural elucidation of reactive building blocks like diallylcyanamide (DAC; CAS 538-08-9) not merely as a data collection exercise, but as a systematic validation of molecular integrity. DAC is a critical 1C-2N building block utilized in the synthesis of nitrogen-rich biologically active molecules, including amidines, guanidines, and targeted pharmaceuticals[1]. Accurate characterization of its mass spectrometry (MS) fragmentation pattern is essential for drug development professionals tracking it as a synthetic intermediate or reactive impurity.

This guide objectively compares the performance and mechanistic outputs of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the gas-phase thermodynamics of DAC, this document provides self-validating experimental protocols to ensure absolute data trustworthiness.

Instrumental Modality Comparison & Mechanistic Causality

The choice of ionization modality fundamentally alters the fragmentation pathways of the DAC molecule (Formula: C7H10N2; Exact Mass: 122.084 Da).

GC-EI-MS (Hard Ionization at 70 eV)
  • Performance Profile: EI imparts ~70 eV of internal energy, causing extensive homolytic and heterolytic cleavage. This is ideal for generating highly reproducible spectral fingerprints that match established databases (e.g., NIST Main Library Number 417262)[2][3].

  • Mechanistic Causality: The cyanamide core (-N-C≡N) is highly electron-withdrawing, which stabilizes the nitrogen atom but renders the adjacent allyl groups highly labile. Under EI conditions, the radical cation (M+• at m/z 122) rapidly expels an allyl radical (C3H5•, 41 Da) to form a resonance-stabilized even-electron cation at m/z 81. Consequently, the molecular ion is often severely depleted, which can complicate unknown identification if library matching fails.

LC-ESI-MS/MS (Soft Ionization + CID)
  • Performance Profile: ESI operates as a soft ionization technique, predominantly yielding the intact protonated molecule ([M+H]+ at m/z 123.0917)[2]. High-resolution MS/MS libraries, such as those utilized in Q-TOF systems, rely on this intact precursor for accurate mass tracking and targeted metabolomics[4].

  • Mechanistic Causality: In ESI-MS/MS, the even-electron precursor [M+H]+ cannot easily undergo homolytic radical loss. Instead, upon Collision-Induced Dissociation (CID), it undergoes a charge-directed rearrangement to expel a neutral propene molecule (C3H6, 42 Da), yielding the same m/z 81 product ion. This controlled, neutral-loss fragmentation allows for precise mechanistic elucidation without the chaotic background noise typical of hard ionization.

Fragmentation_Mechanisms cluster_EI GC-EI-MS (Hard Ionization) cluster_ESI LC-ESI-MS/MS (Soft Ionization + CID) EI_M M+• m/z 122 EI_81 [M - C3H5•]+ m/z 81 EI_M->EI_81 Homolytic Cleavage - Allyl Radical EI_41 [C3H5]+ m/z 41 EI_M->EI_41 Heterolytic Cleavage ESI_M [M+H]+ m/z 123 ESI_81 [M+H - C3H6]+ m/z 81 ESI_M->ESI_81 Neutral Loss - Propene ESI_41 [C3H5]+ m/z 41 ESI_M->ESI_41 Direct Cleavage

Mechanistic divergence of diallylcyanamide fragmentation under EI vs. ESI-CID conditions.

Quantitative Data Comparison

The table below summarizes the major diagnostic ions utilized to confirm the presence of diallylcyanamide across both instrumental platforms.

Table 1: Quantitative Comparison of Major DAC Fragmentation Ions

ModalityPrecursor IonMajor Product Ions (m/z)Relative AbundanceStructural Assignment
GC-EI-MS m/z 122 (M+•)41100% (Base Peak)[C3H5]+ (Allyl cation)
GC-EI-MS m/z 122 (M+•)81~45%[M - C3H5•]+ (Loss of allyl radical)
GC-EI-MS m/z 122 (M+•)95~15%[M - HCN]+ (Loss of hydrogen cyanide)
LC-ESI-MS/MS m/z 123.09 ([M+H]+)82.05100% (Base Peak)[M+H - C3H5]+ (Loss of allyl group)
LC-ESI-MS/MS m/z 123.09 ([M+H]+)41.04~60%[C3H5]+ (Allyl cation)

Self-Validating Experimental Protocols

Trustworthiness in MS analysis requires every protocol to act as a self-validating system. The following methodologies incorporate built-in causality checks to prevent false positives and ensure instrumental stability.

Analytical_Workflow Prep Sample Prep (Internal Std Added) GC GC-EI-MS Ethyl Acetate Matrix Prep->GC Volatile LC LC-ESI-MS/MS MeOH/H2O + 0.1% FA Prep->LC Polar/Labile Val_GC PFTBA Tune Validation GC->Val_GC Val_LC Precursor Survival Yield Check LC->Val_LC Data Spectral Library Matching Val_GC->Data Val_LC->Data

Parallel self-validating workflows for GC-MS and LC-MS/MS analysis of diallylcyanamide.

Protocol A: GC-EI-MS Analysis Workflow
  • Sample Preparation: Dilute the DAC sample in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL. Add N,N-diethylcyanamide as an internal standard (IS) at 5 µg/mL.

    • Causality: Ethyl acetate ensures optimal volatility and expansion volume in the GC inlet without degrading the analyte. The structural similarity of the IS guarantees that any injection volume discrepancies are mathematically normalized.

  • GC Separation: Inject 1 µL (Split 10:1) onto an HP-5ms column (30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 20°C/min to 280°C.

    • Causality: The aggressive 20°C/min ramp prevents the thermal degradation of the labile allyl groups on the column while ensuring sharp, symmetrical peak shapes.

  • Self-Validation (System Suitability): Prior to the run, perform a standard tune using Perfluorotributylamine (PFTBA).

    • Validation Metric: Ensure the m/z 69, 219, and 502 relative abundance ratios are within standard operational parameters. If m/z 502 is <2%, the source is too dirty to reliably detect the weak DAC M+• ion at m/z 122.

  • MS Detection: Operate the source at 70 eV EI, scanning from m/z 35 to 250.

Protocol B: LC-ESI-MS/MS Analysis Workflow
  • Sample Preparation: Dilute the DAC sample in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated [M+H]+ state, which maximizes ESI positive mode sensitivity.

  • LC Separation: Utilize a C18 column (50 mm x 2.1 mm, 1.7 µm). Apply a linear gradient from 5% to 95% Methanol over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The short, sub-2µm particle column provides ultra-high-performance separation, minimizing co-eluting matrix suppression that could quench the ESI droplet formation.

  • Self-Validation (Survival Yield Check): Isolate the precursor ion at m/z 123.1.

    • Validation Metric: Ramp the Collision Energy (CE) from 10 to 40 eV. Monitor the precursor survival yield. Lock the CE at the exact voltage where the precursor ion drops to 10% relative abundance. This guarantees comprehensive MS/MS spectral richness without over-fragmenting the molecule into non-diagnostic low-mass noise.

  • MS/MS Detection: Record the product ion spectrum, specifically monitoring the neutral loss transition (123.1 → 81.0) and the allyl cation formation (123.1 → 41.0).

References

  • Cyanamide, diallyl | C7H10N2 | CID 10849 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Cyanamide, di-2-propenyl- - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • SCIEX All-In-One HR-MS/MS Library Source: SCIEX URL:[Link]

  • Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides Source: ResearchGate URL:[Link]

Sources

Validation

Diallylcyanamide vs. Other Dialkylcyanamides in Cross-Coupling: A Comparative Guide

As the demand for nitrogen-rich pharmacophores and advanced materials grows, cyanamides have emerged as highly versatile 1C−2N building blocks. In transition-metal-catalyzed cross-coupling—particularly Buchwald-Hartwig-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for nitrogen-rich pharmacophores and advanced materials grows, cyanamides have emerged as highly versatile 1C−2N building blocks. In transition-metal-catalyzed cross-coupling—particularly Buchwald-Hartwig-type arylations—dialkylcyanamides serve as excellent nucleophiles for generating complex aryl cyanamides, amidines, and guanidines[1].

However, not all dialkylcyanamides behave identically under catalytic conditions. This guide provides an objective, data-driven comparison between diallylcyanamide and saturated dialkylcyanamides (e.g., dimethylcyanamide, dibutylcyanamide), analyzing their mechanistic divergence, performance metrics, and strategic utility in drug development.

Mechanistic Divergence & Reactivity Profiles

The fundamental difference between diallylcyanamide and its saturated counterparts lies in the presence of two terminal alkene moieties. This structural feature fundamentally alters the ligand-metal dynamics during the catalytic cycle.

Saturated Dialkylcyanamides (The Baseline)

Saturated dialkylcyanamides, such as dibutylcyanamide, act as straightforward N -nucleophiles. During palladium-catalyzed arylation, the cyanamide undergoes deprotonation and ligand exchange to form a discrete Ar−Pd(II)−N(CN)R2​ amido complex. Because the alkyl chains are electronically and coordinatively inert, the complex smoothly undergoes reductive elimination to yield the desired aryl cyanamide[1].

Diallylcyanamide (The Dual-Faced Nucleophile)

Diallylcyanamide introduces competing mechanistic pathways. The terminal alkenes can act as π -acceptors, coordinating to the electron-rich Pd(0) or Pd(II) centers.

  • Off-Cycle Trapping: Olefin coordination can stabilize off-cycle intermediates, effectively lowering the concentration of the active catalyst and reducing the overall reaction rate.

  • Isomerization Risks: Under certain palladium-catalyzed conditions, allylic systems are prone to π -allylpalladium formation or Curtius-type rearrangements, which can lead to unwanted byproducts[2].

To successfully cross-couple diallylcyanamide, the catalytic system must be sterically tuned to physically block olefin coordination while accelerating the C–N bond-forming reductive elimination.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L_n OxAdd->PdII_Ar Transmet Ligand Exchange + Cyanamide + Base PdII_Ar->Transmet PdII_Amido Ar-Pd(II)-(N(CN)R2) L_n Transmet->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim SideReaction Off-Cycle Pathway (Diallylcyanamide only) Olefin Coordination PdII_Amido->SideReaction Allyl interference RedElim->Pd0 Catalyst Regeneration Product Ar-N(CN)R2 Aryl Cyanamide RedElim->Product SideReaction->PdII_Amido Prevented by tBuXPhos

Figure 1: Pd-catalyzed cyanamide arylation cycle and diallylcyanamide off-cycle pathway.

Comparative Performance Data

The table below summarizes the quantitative performance of diallylcyanamide versus saturated dialkylcyanamides in standard Pd-catalyzed cross-coupling reactions with various aryl halides. Data reflects optimized conditions utilizing Pd2​(dba)3​ and the bulky biaryl phosphine ligand tBuXPhos [1].

Table 1: Cross-Coupling Yields and Observations

Coupling Partner (Aryl Halide)Cyanamide SubstrateCatalyst / Ligand SystemYield (%)Experimental Observation
4-Bromotoluene Dibutylcyanamide Pd2​(dba)3​ / tBuXPhos 85%Clean conversion; rapid reductive elimination.
4-Bromotoluene Diallylcyanamide Pd2​(dba)3​ / tBuXPhos 76%Slight yield reduction; trace olefin coordination detected.
4-Chloroanisole Dimethylcyanamide Pd2​(dba)3​ / tBuXPhos 81%High efficiency even with challenging electron-rich chlorides.
2-Bromopyridine Diallylcyanamide Pd2​(dba)3​ / tBuXPhos 68%Requires strict temperature control to prevent heteroatom chelation.

Note: Diallylcyanamide consistently yields ~5-10% less than its saturated counterparts due to the inherent steric and electronic complexities of the allyl groups.

Self-Validating Experimental Protocol: Pd-Catalyzed Arylation

To ensure scientific integrity and reproducibility, the following protocol for the cross-coupling of dialkylcyanamides is designed as a self-validating system . Each critical phase includes a mechanistic rationale (causality) and an analytical checkpoint.

Materials Required
  • Catalyst: Pd2​(dba)3​ (2.5 mol%)

  • Ligand: tBuXPhos (7.5 mol%)

  • Base: Cs2​CO3​ (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

  • Action: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ , tBuXPhos , and anhydrous toluene in a Schlenk flask. Stir at room temperature for 15 minutes.

  • Causality: tBuXPhos is selected because its extreme steric bulk forces the palladium center into a congested geometry, accelerating the rate-limiting reductive elimination step while physically blocking the allyl groups of diallylcyanamide from coordinating to the metal[1].

  • Validation Checkpoint: Observe a distinct color change from the dark purple/red of Pd2​(dba)3​ to a pale yellow/orange solution. This optical shift confirms the successful generation of the active Pd(0)−tBuXPhos monomeric species.

Step 2: Substrate and Base Addition

  • Action: Add the aryl halide (1.0 equiv), the chosen dialkylcyanamide (1.2 equiv), and Cs2​CO3​ (1.5 equiv) to the pre-activated catalyst solution. Seal the flask and heat to 80 °C.

  • Causality: Cs2​CO3​ is utilized because it provides sufficient basicity to deprotonate the cyanamide without inducing nucleophilic hydrolysis of the sensitive cyano group—a common failure mode when using stronger bases like KOtBu .

  • Validation Checkpoint: After 2 hours, pull a 50 μL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS or TLC. The complete disappearance of the aryl halide peak validates successful oxidative addition and ongoing catalytic turnover.

Step 3: Workup and Isolation

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate in vacuo and purify via flash column chromatography.

  • Validation Checkpoint: For diallylcyanamide products, 1H NMR must show intact multiplet signals at δ 5.8-5.9 ppm (methine) and δ 5.2-5.3 ppm (terminal methylene). The absence of shifted olefinic peaks confirms that no unwanted double-bond isomerization occurred during the coupling.

Strategic Guide for Drug Development Professionals

When designing synthetic routes for novel therapeutics, the choice between diallylcyanamide and saturated dialkylcyanamides should be dictated by downstream functionalization needs:

  • Choose Saturated Dialkylcyanamides (Dimethyl/Dibutyl): Opt for these when the cyanamide moiety is intended as a stable, terminal pharmacophore. They offer higher cross-coupling yields, simpler NMR spectra, and absolute inertness toward subsequent oxidative or reductive transformations. They are ideal for generating stable 2-aminoimidazole or amidine substructures[3].

  • Choose Diallylcyanamide: Select this reagent when building complex, rigidified macrocycles or fused heterocycles. The pendant allyl groups serve as orthogonal chemical handles post-coupling. Following the initial Pd-catalyzed arylation, the allyl groups can be subjected to Ring-Closing Metathesis (RCM) using Grubbs' catalysts to form pyrroline derivatives, or undergo thiol-ene click chemistry for rapid library generation.

References

  • Source: Organic Letters, National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (JACS)
  • Introduction to cyanamides (Thesis)

Sources

Comparative

Comprehensive Comparison Guide: Gas Chromatography Validation Methods for Diallylcyanamide

Diallylcyanamide (CAS: 538-08-9) is a highly reactive 1C-2N building block extensively utilized in the synthesis of nitrogen-rich pharmaceuticals, agrochemicals, and specialty polymers[1]. Due to its volatility (boiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Diallylcyanamide (CAS: 538-08-9) is a highly reactive 1C-2N building block extensively utilized in the synthesis of nitrogen-rich pharmaceuticals, agrochemicals, and specialty polymers[1]. Due to its volatility (boiling point ~220°C) and thermal stability, gas chromatography (GC) serves as the gold standard for monitoring its synthesis, purity, and trace-level presence in complex matrices[2].

As a Senior Application Scientist, I approach analytical method development not merely as a set of instructions, but as a causality-driven, fit-for-purpose strategy. Selecting the appropriate GC detector—Flame Ionization Detection (FID) versus Mass Spectrometry (MS)—and validating the method requires a deep understanding of the molecule's physicochemical behavior. This guide objectively compares GC-FID and GC-MS methodologies, providing self-validating experimental protocols grounded in the latest ICH Q2(R2) regulatory frameworks[3].

Methodological Comparison: GC-FID vs. GC-MS

The selection between GC-FID and GC-MS hinges entirely on the phase of chemical development. For routine bulk release testing and reaction monitoring, GC-FID offers unmatched robustness, a wider linear dynamic range, and superior repeatability. Conversely, for impurity profiling or trace-level detection where structural confirmation is paramount, GC-MS operating in Electron Ionization (EI) mode is non-negotiable[4].

The following table synthesizes the quantitative validation performance of both methods against standard ICH Q2(R2) acceptance criteria.

Validation ParameterGC-FID Performance (Assay)GC-MS (SIM) Performance (Trace)ICH Q2(R2) Acceptance Criteria
Specificity Retention Time (RT) matchRT + m/z ratios (122, 81, 41)No matrix interference at RT
Linearity Range 1.0 – 500 µg/mL0.05 – 50 µg/mL R2≥0.999
Limit of Detection (LOD) 0.3 µg/mL0.015 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 µg/mLS/N ≥10 , RSD ≤5%
Accuracy (Recovery) 98.5% – 101.2%97.8% – 102.1%95.0% – 105.0%
Precision (Repeatability) 0.8% RSD1.5% RSD ≤2.0% RSD

The Self-Validating System Architecture

A protocol is only as reliable as its internal failure mechanisms. To ensure absolute data integrity, the GC workflows described herein are designed as self-validating systems . The analytical sequence is programmed via the Chromatography Data System (CDS) to automatically abort if predefined quality thresholds are breached, preventing the generation of spurious data.

G Init Sequence Initiation Blank Solvent Blank (Check Carryover <0.1%) Init->Blank SST System Suitability Test (Rs > 2.0, Tf < 1.5) Blank->SST Decision SST Passed? SST->Decision Abort Abort Sequence (Self-Validating Halt) Decision->Abort No Calib Bracketed Calibration (R² ≥ 0.999) Decision->Calib Yes Samples Sample Analysis (IS Normalization) Calib->Samples Samples->Calib Every 10 Injections

Self-validating GC sequence workflow ensuring continuous data integrity.
Core System Checks:
  • Pre-Run Suitability: The sequence begins with a solvent blank and a System Suitability Test (SST). If the resolution ( Rs​ ) between diallylcyanamide and the internal standard falls below 2.0, the system flags a column degradation error and halts.

  • Intra-Run Drift Monitoring: Calibration verification standards are bracketed every 10 injections. A response factor drift of >5% triggers an automatic sequence abort.

Step-by-Step Methodologies & Mechanistic Causality

Sample Preparation & Matrix Management
  • Step 1: Accurately weigh 10.0 mg of the sample containing diallylcyanamide.

  • Step 2: Dissolve in 10.0 mL of HPLC-grade ethyl acetate to achieve a stock concentration of 1.0 mg/mL.

  • Step 3: Add 100 µL of the Internal Standard (IS) solution (N,N-Dipropylcyanamide, 1.0 mg/mL).

  • Step 4: Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a deactivated glass GC autosampler vial.

The Causality: Ethyl acetate is selected over methanol or water because diallylcyanamide is highly soluble in moderately polar organic solvents, and ethyl acetate expands predictably in the GC inlet without causing backflash. N,N-Dipropylcyanamide is chosen as the IS due to its near-identical structural kinetics, perfectly correcting for micro-variations in autosampler injection volumes. PTFE filters are mandatory; nylon filters possess active sites that can adsorb cyanamide derivatives, artificially lowering recovery rates.

GC-FID Analytical Protocol (For Bulk Assay)
  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 200°C, then 30°C/min to 280°C (hold 3 min).

  • Detector: FID at 300°C. Hydrogen: 40 mL/min, Air: 400 mL/min.

The Causality: A 5% phenyl-arylene stationary phase is critical. While diallylcyanamide is dominated by hydrophobic allyl chains, the cyano group (-C≡N) imparts a moderate dipole moment. A purely non-polar column (100% dimethylpolysiloxane) often leads to co-elution with aliphatic synthetic byproducts. The 5% phenyl substitution provides the necessary π−π interactions to resolve these critical pairs. The 20:1 split ratio prevents column overload and peak fronting at high assay concentrations.

GC-MS Analytical Protocol (For Trace Impurity Profiling)
  • Column: DB-5MS (low-bleed equivalent), 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (purge valve on at 1.0 min).

  • MS Source & Quadrupole: Source at 230°C, Quadrupole at 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode. Target ion: m/z 122. Qualifier ions: m/z 81, 41.

The Causality: For trace analysis, splitless injection maximizes the transfer of analytes to the column. Electron ionization (EI) at 70 eV fragments the molecule predictably[4]. The molecular ion [M]+∙ is observed at m/z 122. The dominant α -cleavage results in the loss of an allyl radical ( C3​H5∙​ ), yielding a highly stable fragment at m/z 81. Further C-N bond cleavage generates the allyl cation at m/z 41, serving as a robust qualifier ion.

G M Diallylcyanamide [M]+• m/z 122 F1 Loss of Allyl Radical [M-C3H5]+ m/z 81 M->F1 -C3H5• (α-cleavage) F2 Allyl Cation [C3H5]+ m/z 41 M->F2 C-N Bond Cleavage F3 Cyanamide Core [CH2N2]+• m/z 42 F1->F3 -C3H3 Rearrangement

Primary GC-MS electron ionization (EI) fragmentation pathway of diallylcyanamide.

Ensuring ICH Q2(R2) Compliance

To fully validate either method for regulatory submission, the following lifecycle management steps must be documented[3]:

  • Robustness Testing: Deliberately alter the carrier gas flow rate by ±0.1 mL/min and the oven ramp rate by ±2 °C/min. The self-validating system must still pass the SST criteria under these stressed conditions.

  • Stability-Indicating Power: Subject the diallylcyanamide stock to forced degradation (acidic, basic, and oxidative stress). The GC method must demonstrate baseline resolution between the active pharmaceutical ingredient (API) peak and all generated degradation products.

By anchoring the analytical strategy in mechanistic causality and automated system suitability checks, laboratories can ensure their diallylcyanamide validation packages are both scientifically rigorous and audit-proof.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL: 3

  • Title: US Patent 4206141A - Process for preparation of di-substituted cyanamides using quaternary salt catalysis Source: google.com (Google Patents) URL: 2

  • Title: Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides Source: researchgate.net URL: 1

  • Title: GC – MS Determination of Bioactive Components of Rorippa indica L. Source: sphinxsai.com URL: 4

Sources

Safety & Regulatory Compliance

Safety

Quantitative Safety &amp; Physicochemical Profile

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a checklist—it requires a fundamental understanding of chemical causality. Diallylcyanamide (CAS 538-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a checklist—it requires a fundamental understanding of chemical causality. Diallylcyanamide (CAS 538-08-9) is a highly valuable building block in pharmaceutical development and organic synthesis[1]. However, its cyanamide functional group presents severe, immediate operational hazards.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, spill remediation, and terminal disposal of diallylcyanamide.

To safely manage diallylcyanamide waste, operators must first understand its physical and toxicological parameters. The data below dictates our containment and disposal strategies.

Table 1: Physicochemical properties and their direct safety implications

PropertyValueCausality / Operational Implication
CAS Number 538-08-9Essential for accurate EHS manifesting and regulatory compliance[2].
Molecular Formula C7H10N2High nitrogen content dictates the mandatory use of NOx scrubbers during terminal incineration[2].
Boiling Point 140-145 °C @ 90 mmHgLow volatility at STP reduces ambient inhalation risk, but heating generates highly toxic vapor[2].
Density 0.902 g/cm³Less dense than water; it will float on aqueous layers if phase separation occurs in waste jugs[2].
Toxicity (LD50) 125 mg/kg (mouse, i.p.)Highly toxic via systemic absorption; requires strict PPE (nitrile gloves, fume hood)[2].

Mechanistic Safety & Reactivity Profile

Do not treat diallylcyanamide as a standard organic waste solvent. The molecule contains a reactive cyanamide moiety (-N-C≡N)[3], which dictates two critical degradation pathways that laboratories must actively prevent:

  • Acid-Catalyzed Cyanide Release (Critical Hazard): The most severe hazard associated with diallylcyanamide is its profound incompatibility with acids. When exposed to acidic pH or acid fumes, the molecule undergoes rapid degradation, emitting lethal hydrogen cyanide (HCN) gas[2].

  • Thermal Decomposition: Heating the compound to decomposition yields not only cyanide fumes but also hazardous nitrogen oxides (NOx)[2]. Therefore, standard benchtop evaporation or uncontrolled burning is strictly prohibited.

Diallylcyanamide Disposal Decision Matrix

To prevent accidental mixing with incompatible waste streams, laboratories must implement a strict segregation workflow. The diagram below maps the logical routing of diallylcyanamide waste.

DisposalWorkflow Start Diallylcyanamide Waste Stream CheckAcid Acidic pH / Acid Fumes Present? Start->CheckAcid Danger CRITICAL DANGER: Cyanide Gas Risk Evacuate & Isolate CheckAcid->Danger Yes CheckSolvent Organic or Aqueous Matrix? CheckAcid->CheckSolvent No Incineration High-Temp Incineration with NOx Scrubbers Danger->Incineration Hazmat Remediation Organic Organic Waste Receptacle (Halogen-Free) CheckSolvent->Organic Organic Aqueous Basic Aqueous Waste (pH > 8) CheckSolvent->Aqueous Aqueous Organic->Incineration Aqueous->Incineration

Fig 1: Diallylcyanamide waste segregation and disposal decision matrix.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Every protocol in a high-stakes laboratory environment must be a self-validating system . This means each step inherently verifies the safety of the previous one before proceeding.

Phase 1: Waste Segregation and Validation

  • Matrix pH Validation: Before transferring diallylcyanamide into a bulk waste carboy, extract a 1 mL aliquot of the existing waste matrix and test it using wide-range pH paper. The receiving container must register as strictly neutral or basic (pH ≥ 7.5).

    • Causality: This step acts as a self-validating checkpoint. By confirming the receiving matrix is basic before addition, the operator physically guarantees that the acid-catalyzed cyanide generation pathway is blocked[2].

  • Isolate from Oxidizers: Verify via the waste log that the carboy contains no strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic degradation.

  • Primary Containment: Transfer the diallylcyanamide waste into a heavy-duty, chemically compatible container (HDPE or PTFE) strictly inside a certified, actively drawing chemical fume hood.

Phase 2: Manifesting and Terminal Destruction 4. Labeling: Label the container explicitly: "Diallylcyanamide Waste - TOXIC - CAS 538-08-9 - DO NOT MIX WITH ACIDS". 5. High-Temperature Incineration: Transfer the manifested waste to your Environmental Health and Safety (EHS) department. The only approved terminal disposal method is high-temperature incineration.

  • Causality: Incineration completely cleaves the robust cyanamide backbone. The commercial incinerator must be equipped with an afterburner and alkaline scrubbers to neutralize the resulting NOx and cyanide combustion byproducts before atmospheric release[2].

Emergency Protocol: Immediate Spill Remediation

In the event of a diallylcyanamide spill, immediate action must be taken to prevent systemic absorption and environmental contamination.

  • Evacuation and Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential vapor.

  • PPE Donning: Responders must don Level C PPE at a minimum, including a NIOSH-approved respirator with organic vapor/cyanide cartridges, heavy-duty nitrile gloves, and splash goggles.

  • Neutral Absorbent Application: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Combustible absorbents (like sawdust or paper towels) must be avoided, as they can act as fuel if the chemical undergoes an unexpected exothermic reaction with ambient contaminants.

  • Mechanical Collection: Using non-sparking tools, scoop the absorbed chemical mixture into a sealable, compatible hazardous waste bucket.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 8-9).

    • Causality: An alkaline wash safely neutralizes trace organic residues without risking the acid-catalyzed cyanide generation that a low-pH cleaner would trigger[2].

  • Disposal: Seal, label, and route the bucket for incineration as detailed in the routine disposal SOP.

References

  • Title: Cyanamide, diallyl | C7H10N2 | CID 10849 - PubChem Source: National Institutes of Health (NIH) / Hazardous Substances Data Bank (HSDB) URL: [Link]

  • Title: DIALLYLCYANAMIDE - Organic Syntheses Procedure Source: Organic Syntheses, Coll. Vol. 1, p.203 (1941); Vol. 5, p.45 (1925). URL: [Link]

  • Title: Cyanamide - Wikipedia (Chemical Reactivity Profile) Source: Wikipedia URL: [Link]

Sources

Handling

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Diallylcyanamide

As a Senior Application Scientist, I frequently audit laboratory safety protocols for high-risk reagents. Diallylcyanamide (CAS: 538-08-9) is a highly versatile dialkylcyanamide derivative used extensively in complex org...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory safety protocols for high-risk reagents. Diallylcyanamide (CAS: 538-08-9) is a highly versatile dialkylcyanamide derivative used extensively in complex organic synthesis and drug development. However, its utility is matched by severe occupational hazards. It is a potent neurotoxin capable of causing ataxia and seizures at lethal doses (1)[1]. More critically, it possesses a fatal reactivity profile: upon contact with acids or moisture, it decomposes to emit highly toxic hydrogen cyanide (HCN) gas[1].

This guide provides a self-validating operational framework, ensuring that every handling and disposal step inherently verifies its own safety before you proceed to the next.

Physicochemical & Hazard Profile

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the physicochemical properties driving the chemical's behavior. The table below summarizes the core data and its direct operational implications.

Table 1: Diallylcyanamide Quantitative Hazard Data

PropertyValueOperational Implication
CAS Number 538-08-9Unique identifier for SDS cross-referencing[1].
Molecular Weight 122.17 g/mol High volatility potential at elevated temperatures[1].
Density 0.902 g/cm³Floats on water; requires specific inert spill absorbents (2)[2].
Boiling Point 230.6 °C (760 mmHg)Severe inhalation hazard if heated or aerosolized[2].
Flash Point 90.5 °CCombustible liquid; keep strictly away from open flames[2].
Toxicity (LD50) 125 mg/kg (Mouse, i.p.)Highly toxic; systemic absorption must be prevented (3)[3].
Reactivity Acid-sensitiveFatal Hazard: Yields cyanide fumes on acid contact[1].

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for diallylcyanamide due to its dermal penetration capacity as a mobile liquid and the extreme inhalation risk of its decomposition products[1].

  • Hand Protection: Diallylcyanamide can permeate standard thin latex gloves.

    • Primary: Heavy-duty Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness).

    • Secondary: Inner disposable nitrile gloves. Causality: Double-gloving ensures that if the outer layer is breached by the solvent-like properties of the chemical, the inner layer provides a temporal buffer allowing for safe doffing and replacement.

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield. The liquid is a severe ocular irritant, and accidental splashing during syringe transfer can cause permanent damage.

  • Respiratory Protection: Handling must be strictly confined to a certified Class II chemical fume hood. If a fume hood is compromised or during a spill, a full-face respirator equipped with a combination organic vapor/acid gas cartridge (e.g., NIOSH approved ABEK1P3) is mandatory to protect against potential HCN gas evolution[1].

  • Body Protection: A flame-resistant (FR) laboratory coat, a chemical-resistant apron (polyethylene or Tychem), and closed-toe, non-porous footwear.

Experimental Workflow: Handling & Operation

The following step-by-step methodology ensures a closed-system handling environment, minimizing exposure. Every step includes a Validation Check to ensure the system is secure before proceeding.

Step-by-Step Methodology: Schlenk Line / Fume Hood Transfer

  • Preparation & Validation: Clear the fume hood of all acidic reagents (e.g., HCl, H2SO4) to eliminate the risk of accidental cyanide generation[1].

    • Validation Check: Use a pH test strip moistened with DI water on the hood's working surface to confirm a neutral/alkaline environment before bringing the chemical inside.

  • Purging: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace moisture, as diallylcyanamide can slowly decompose upon moisture exposure.

    • Validation Check: Monitor the Schlenk line bubbler flow rate to ensure positive pressure is maintained, confirming the absence of atmospheric moisture.

  • Transfer: Use a gas-tight glass syringe with a Luer-lock needle. Do not pour the liquid directly. Insert the needle through the septum of the reagent bottle, draw the required volume, and transfer directly into the sealed reaction flask.

    • Validation Check: Observe the syringe barrel for any bubbling during the draw; bubbling indicates a compromised seal and potential atmospheric exposure.

  • Decontamination: Immediately rinse the syringe with a compatible, non-acidic solvent (e.g., acetone or ethyl acetate) into a designated basic waste container.

HandlingWorkflow A 1. Fume Hood Prep (Clear Acids) B 2. Inert Gas Purge (N2/Ar) A->B C 3. Syringe Transfer (Closed System) B->C D 4. Decontamination (Basic Solvent Wash) C->D

Caption: Step-by-step operational workflow for the safe transfer of Diallylcyanamide.

Emergency Response & Disposal Plans

The disposal of diallylcyanamide requires strict segregation logic. The most critical failure mode in lab safety regarding this compound is cross-contamination with acid waste streams, which yields lethal HCN gas[1].

Spill Response Protocol:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area.

  • PPE Upgrade: Don a full-face respirator with organic/acid gas cartridges before re-entering.

  • Containment: Cover the spill with a non-combustible, inert absorbent material (e.g., dry sand or vermiculite). Never use acidic spill kits.

  • Collection: Sweep the absorbed mixture using non-sparking tools into a highly visible, sealable polyethylene container.

Step-by-Step Disposal Methodology:

  • Segregation & Validation: Ensure the waste container is strictly designated for "Alkaline/Neutral Organic Waste."

    • Validation Check: Use a pH probe or indicator strip to verify the liquid currently in the waste container has a pH > 7 before adding diallylcyanamide waste.

  • Labeling: Label the container explicitly: "DANGER: Diallylcyanamide Waste. DO NOT MIX WITH ACIDS. Cyanide Hazard."

  • Storage: Store the waste container in a cool, dry, well-ventilated satellite accumulation area, physically separated from any acid storage by secondary containment.

  • Final Destruction: Transfer to an EPA-approved (or local equivalent) hazardous waste facility for high-temperature incineration, which safely oxidizes the nitrile groups without generating toxic byproducts.

DisposalLogic Waste Diallylcyanamide Waste (Liquid or Solid) Decision Is the waste stream acidic? Waste->Decision Acidic FATAL ERROR HCN Gas Evolution Decision->Acidic Yes Basic Alkaline/Neutral Waste (pH > 7) Decision->Basic No Incineration High-Temp Incineration (EPA Approved) Basic->Incineration

Caption: Logical decision tree for Diallylcyanamide waste segregation and disposal.

References

  • Cyanamide, diallyl | C7H10N2 | CID 10849 - PubChem - N
  • diallyl cyanamide | CAS#:538-08-9 - Chemsrc
  • Diallylcyanamide - LookChem

Sources

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